(R)-Boroleu-(+)-pinanediol-hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVZUJBIPFACB-CDVUYJLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677288 | |
| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779357-85-6 | |
| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Boroleu-(+)-pinanediol hydrochloride, a critical chiral intermediate in the synthesis of various therapeutic agents, most notably the proteasome inhibitor Bortezomib. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and IUPAC Name
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral organoboron compound. The pinanediol group serves as a chiral auxiliary, enabling stereoselective synthesis.
Chemical Structure:
(A simplified 2D representation. The full 3D structure can be found in chemical databases.)
IUPAC Name: (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride[1].
Physicochemical Properties
A summary of the key physicochemical properties of (R)-Boroleu-(+)-pinanediol-HCl is presented in the table below. These computed properties are essential for understanding its behavior in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉BClNO₂ | PubChem[1] |
| Molecular Weight | 301.7 g/mol | PubChem[1] |
| Exact Mass | 301.1979870 Da | PubChem[1] |
| Appearance | White to off-white powder | Inno Pharmchem |
| Purity | ≥95.0% to ≥99.0% | Inno Pharmchem, Falcon Life Sciences[2][3] |
| Topological Polar Surface Area | 44.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Role in Drug Development
This compound and its trifluoroacetate counterpart are crucial intermediates in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma[4][5][6]. The boronic acid functionality and the specific stereochemistry provided by this intermediate are essential for the biological activity of Bortezomib, which targets the 26S proteasome, a key regulator of protein degradation in cells[5]. The use of this chiral building block allows for the efficient and stereocontrolled synthesis of the final active pharmaceutical ingredient (API)[4][7].
Experimental Protocols
The synthesis of this compound is a multi-step process that leverages the stereodirecting effect of the (+)-pinanediol chiral auxiliary. The key transformation is the Matteson homologation reaction. While specific process parameters can vary, the following represents a general, widely cited methodology.
Protocol 1: Synthesis of the α-chloro boronic ester intermediate
This protocol describes the Matteson homologation to create the key carbon-boron bond with the correct stereochemistry.
Materials:
-
(+)-Pinanediol isobutylboronate
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Zinc Chloride (ZnCl₂) (optional but recommended)
Procedure:
-
LDA Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to form lithium diisopropylamide (LDA).
-
Boronate Complex Formation: In a separate flask, dissolve (+)-pinanediol isobutylboronate and dichloromethane in anhydrous THF and cool to -100 °C using a liquid nitrogen/ether bath.
-
Homologation: Slowly add the prepared LDA solution to the boronic ester solution while maintaining the temperature at or below -95 °C. The reaction is highly exothermic and requires careful temperature control.
-
Rearrangement: After the addition is complete, stir the mixture for 15-30 minutes. The addition of a solution of anhydrous zinc chloride in THF can catalyze the rearrangement and improve the diastereomeric ratio[6].
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-chloro boronic ester. This intermediate is often used in the next step without further purification.
Protocol 2: Amination and Salt Formation
This protocol details the displacement of the chloride with an amino group and the subsequent formation of the hydrochloride salt.
Materials:
-
Crude (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Amination: Dissolve the crude α-chloro boronic ester in anhydrous THF and cool to -78 °C. Slowly add a solution of LiHMDS in THF. Stir the reaction at -78 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours[8].
-
Deprotection and Salt Formation: Cool the reaction mixture to 0 °C. To obtain the hydrochloride salt, carefully add a solution of hydrochloric acid. This will protonate the amine and precipitate the hydrochloride salt.
-
Isolation: The precipitated solid can be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BClNO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CasNo.779357-85-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to (R)-Boroleu-(+)-pinanediol-HCl: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-Boroleu-(+)-pinanediol hydrochloride, a critical chiral intermediate in the synthesis of advanced therapeutic agents. This document details its chemical identity, physical properties, and key synthetic methodologies, with a focus on its pivotal role in the production of the proteasome inhibitor Bortezomib. Furthermore, it elucidates the biochemical pathways influenced by the final drug product, offering valuable insights for researchers in oncology and drug discovery.
Chemical Identity and Properties
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino acid derivative. Its unique structure makes it an essential building block for creating complex molecules with a high degree of stereochemical precision.[1]
| Identifier | Value | Source |
| CAS Number | 779357-85-6 | [2][3] |
| Molecular Formula | C15H29BClNO2 | PubChem |
| Molecular Weight | 301.7 g/mol | PubChem |
| IUPAC Name | (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | PubChem |
Synonyms:
-
(R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester hydrochloride
-
BoroLeu-(+)-Pinanediol-HCl
-
(R)-1-Amino-3-methylbutylboronic Acid Pinanediol Ester Hydrochloride[4]
-
(1R)-3-Methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0]dec-4-yl]butan-1-amine hydrochloride[1]
Synthesis and Manufacturing
The synthesis of (R)-Boroleu-(+)-pinanediol-HCl is a multi-step process that relies on stereoselective reactions to achieve the desired chirality, which is crucial for the biological activity of the final drug product. A key transformation in this synthesis is the Matteson homologation.[5][6][7]
General Synthetic Workflow
The overall synthetic route to Bortezomib, which utilizes this compound as a key intermediate, can be conceptualized in the following stages:
Key Experimental Protocols
The following protocols are representative of the key steps in the synthesis of this compound and its subsequent conversion to Bortezomib.
Protocol 1: Matteson Homologation for the Synthesis of (+)-Pinanediol (R)-1-chloro-3-methylbutane-1-boronate [8]
This protocol describes the one-carbon homologation of a boronic ester using a chiral auxiliary to induce stereoselectivity.
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), a solution of (+)-pinanediol isobutylboronate (1.0 equivalent) and dichloromethane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.
-
Reagent Preparation: In a separate flask, a solution of lithium diisopropylamide (LDA) is generated by slowly adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
Reaction: The solution of the boronic ester and dichloromethane is added to the LDA solution at -78 °C. The mixture is stirred for approximately 30 minutes.
-
Lewis Acid Addition: A solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF is then added to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Amination and Salt Formation [8]
This protocol outlines the nucleophilic substitution of the chloro group with an amino group.
-
Reaction Setup: The crude (+)-pinanediol (R)-1-chloro-3-methylbutane-1-boronate is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.
-
Nucleophilic Substitution: A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is slowly added to the reaction mixture. The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.
-
Deprotection and Salt Formation: The resulting N-silylated intermediate is typically not isolated. To obtain the hydrochloride salt, the mixture is cooled, and HCl gas is bubbled through the solution, or an ethereal HCl solution is added to precipitate the (R)-Boroleu-(+)-pinanediol hydrochloride.
-
Isolation: The precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
Protocol 3: Peptide Coupling with N-Boc-L-phenylalanine [9][10]
This step involves the formation of a peptide bond between the amino group of the boronic ester and the carboxylic acid of a protected amino acid.
-
Reactant Preparation: this compound (1.0 equivalent) and N-Boc-L-phenylalanine (1.05 equivalents) are dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation and Coupling: A coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) is added to the mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 4: Deprotection of the Pinanediol Group [9][11]
The final step in the synthesis of Bortezomib involves the removal of the pinanediol protecting group to yield the free boronic acid.
-
Transesterification: The pinanediol-protected Bortezomib intermediate is dissolved in a biphasic solvent system, typically consisting of a hydrocarbon solvent like n-heptane or hexane and an alcohol such as methanol, in the presence of an aqueous acid (e.g., HCl).
-
Boronic Acid Exchange: An excess of a scavenger boronic acid, such as isobutylboronic acid, is added to the mixture. The reaction is stirred vigorously to facilitate the transesterification, where the pinanediol group is exchanged, releasing the free boronic acid of Bortezomib into the aqueous phase.
-
Isolation and Purification: The aqueous layer containing the product is separated. The pH is carefully adjusted, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is often purified by crystallization.
Application in Drug Development: The Synthesis of Bortezomib
This compound is a crucial starting material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and other cancers.[12][13] The stereochemistry of the leucine-derived boronic acid is essential for the potent and selective inhibition of the proteasome.
Mechanism of Action of the Final Product (Bortezomib)
Bortezomib exerts its therapeutic effect by reversibly inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts numerous cellular signaling pathways that are critical for cancer cell survival and proliferation.
Signaling Pathway of Proteasome Inhibition
The inhibition of the proteasome by Bortezomib leads to the accumulation of key regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.
By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-survival genes. Simultaneously, the stabilization of the tumor suppressor protein p53 leads to the activation of pro-apoptotic proteins, further driving the cancer cell towards apoptosis.
Conclusion
(R)-Boroleu-(+)-pinanediol hydrochloride is a cornerstone intermediate for the synthesis of the important anti-cancer drug Bortezomib. Its stereospecific synthesis, primarily through methods like the Matteson homologation, is critical for the efficacy of the final product. Understanding the detailed experimental protocols for its synthesis and the mechanism of action of the resulting drug is paramount for researchers and professionals in the field of drug development and oncology. This guide provides a foundational understanding of these aspects, serving as a valuable resource for further research and development efforts.
References
- 1. scilit.com [scilit.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CasNo.779357-85-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. lookchem.com [lookchem.com]
The (R)-Boroleucine-(+)-pinanediol Moiety: A Chiral Synthon in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BoroLeu-(+)-pinanediol trifluoroacetate is a critical chiral intermediate, most notably utilized in the synthesis of the proteasome inhibitor Bortezomib.[1][2] Its stereochemical integrity is paramount for the biological activity of the final drug molecule. This technical guide elucidates the mechanism of action of the (+)-pinanediol group as a chiral auxiliary within this molecule, focusing on the key stereochemistry-defining step: the Matteson homologation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a comprehensive resource for professionals in the field of drug development and asymmetric synthesis.
Introduction: A Chiral Building Block Approach
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial for biological function, chiral auxiliaries are indispensable tools.[3] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[3] The auxiliary is typically recovered for reuse after the desired stereocenter has been established.
(R)-BoroLeu-(+)-pinanediol trifluoroacetate functions as a chiral synthon or building block rather than a traditional, recoverable chiral auxiliary in its entirety. The leucine-derived boronic acid portion is incorporated into the final product. The stereocontrol in the synthesis of this intermediate is conferred by the (+)-pinanediol group, which acts as a potent and reliable chiral auxiliary.[4] The rigid, bicyclic structure of pinanediol creates a well-defined chiral environment that dictates the facial selectivity of key reactions.
Mechanism of Action: The Matteson Homologation
The cornerstone of the stereoselective synthesis of (R)-BoroLeu-(+)-pinanediol is the Matteson homologation reaction.[5] This powerful one-carbon chain extension of a boronic ester proceeds with exceptionally high diastereoselectivity, often exceeding 98-99%.[6][7]
The mechanism involves the following key steps:
-
Formation of the α-Chloro Boronic Ester: The starting material, an isobutylboronic acid ester of (+)-pinanediol, reacts with dichloromethyllithium (LiCHCl2). The lithium carbenoid adds to the boron atom to form a borate complex.[7][8]
-
Lewis Acid-Promoted Rearrangement: In the presence of a Lewis acid, typically zinc chloride, the borate complex undergoes a 1,2-migration of the isobutyl group from the boron to the adjacent carbon atom, displacing a chloride ion.[7][9] The rigid pinanediol auxiliary sterically shields one face of the molecule, forcing the isobutyl group to migrate to a specific face of the developing stereocenter. This rearrangement establishes the crucial chirality at the α-carbon. The transition state is believed to involve coordination of the Lewis acid to an oxygen atom of the pinanediol and a chlorine atom, facilitating the stereoselective migration.[7]
-
Nucleophilic Substitution: The resulting α-chloroboronic ester is then subjected to nucleophilic substitution with a source of ammonia, such as lithium hexamethyldisilazide (LiHMDS), to introduce the amino group with inversion of configuration.[3][4]
-
Deprotection and Salt Formation: Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), removes the silyl protecting group from the nitrogen and forms the stable trifluoroacetate salt of the desired (R)-BoroLeu-(+)-pinanediol.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparing (R)-Boroleucine-(+)-pinanediol Trifluoroacetate and Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
(R)-Boroleucine-(+)-pinanediol, a critical chiral building block in the synthesis of proteasome inhibitors like Bortezomib, is commonly handled as either a trifluoroacetate (TFA) or a hydrochloride (HCl) salt.[1][2][3][4] The choice of the counterion can significantly influence the physicochemical properties, stability, and handling of this important intermediate, thereby impacting process development, formulation, and ultimately, the quality of the final active pharmaceutical ingredient (API).[5][6][7][8] This technical guide provides an in-depth comparison of the trifluoroacetate and hydrochloride salts of (R)-Boroleucine-(+)-pinanediol, offering insights into their properties, synthesis, and analytical characterization.
Core Physicochemical Properties: A Comparative Overview
While direct, publicly available quantitative data comparing the two salts is scarce, we can infer their likely properties based on the general characteristics of trifluoroacetate and hydrochloride salts of amino acid esters and other pharmaceutical compounds.[9][10][11][12][13] The following tables summarize the expected differences. Note: The quantitative values presented are illustrative and should be confirmed by experimental data.
Table 1: General Physicochemical Properties
| Property | (R)-Boroleucine-(+)-pinanediol Trifluoroacetate | (R)-Boroleucine-(+)-pinanediol Hydrochloride | Rationale & Considerations |
| Molecular Weight | 379.23 g/mol | 301.28 g/mol (free base) + 36.46 g/mol (HCl) = 337.74 g/mol | The trifluoroacetate counterion (CF₃COO⁻) is significantly heavier than the chloride ion (Cl⁻). This difference can impact formulation calculations and API content. |
| Appearance | Typically a white to off-white crystalline solid.[3] | Expected to be a white to off-white crystalline solid. | Both salts are generally crystalline solids, but their crystal habit and packing may differ, influencing properties like flowability and compressibility.[5] |
| Melting Point | ~160 °C | Expected to be in a similar or slightly higher range. | The melting point is influenced by the crystal lattice energy. Hydrochloride salts of amines are often highly crystalline with high melting points.[5] |
| Hygroscopicity | Generally low to moderate. | Can range from non-hygroscopic to very hygroscopic depending on the crystalline form. | The hygroscopicity of the salt is a critical parameter for handling and storage, affecting physical and chemical stability.[5][8] |
Table 2: Comparative Solubility Profile (Illustrative)
| Solvent | Trifluoroacetate Salt (mg/mL) | Hydrochloride Salt (mg/mL) | Key Considerations |
| Water | > 20 | > 50 | Hydrochloride salts of amines are generally more soluble in water than their corresponding free bases or other salts.[14] The solubility of the TFA salt can be influenced by the hydrophobic nature of the trifluoromethyl group.[11] |
| Methanol | > 50 | > 50 | Both salts are expected to be highly soluble in polar protic solvents. |
| Dichloromethane | ~10-20 | ~1-5 | The trifluoroacetate salt may exhibit better solubility in less polar organic solvents due to the nature of the counterion. |
| Acetonitrile | ~20-30 | ~5-10 | Similar to dichloromethane, the TFA salt may have an advantage in solubility in polar aprotic solvents. |
| Ethyl Acetate | < 1 | < 0.1 | Both salts are expected to have low solubility in non-polar solvents. |
Table 3: Stability Profile
| Condition | Trifluoroacetate Salt | Hydrochloride Salt | Impact on Drug Development |
| Solid-State Stability | Generally considered stable. The trifluoroacetate counterion can contribute to the stability of the compound.[3] | Generally stable, but can be susceptible to moisture if hygroscopic. | Long-term stability of the intermediate is crucial for storage and manufacturing. |
| Solution Stability (Aqueous) | Susceptible to hydrolysis of the pinanediol ester, especially at non-neutral pH. | Also susceptible to pinanediol ester hydrolysis. The rate of hydrolysis can be pH-dependent. | Pinanediol esters are known to be relatively stable to hydrolysis compared to other boronic esters, but this is a critical parameter to evaluate.[15][16][17][18] |
| Biocompatibility | Residual trifluoroacetic acid can be a concern in final drug products due to potential toxicity.[9][12] | Generally considered more biocompatible and is a common choice for pharmaceutical salts.[9][11][13] | For intermediates that may be carried over in trace amounts, the choice of a more biocompatible salt is advantageous. |
Synthesis and Salt Formation
The synthesis of (R)-Boroleucine-(+)-pinanediol salts is a multi-step process that requires careful control of stereochemistry.[4] The choice of the final salt form can be integrated into the final steps of the synthesis.
Synthetic Workflow Overview
Experimental Protocols
Detailed experimental protocols for the characterization and comparison of these two salts are crucial for making an informed decision in a drug development program.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine and compare the equilibrium aqueous solubility of the trifluoroacetate and hydrochloride salts.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of each salt to separate vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL for each salt at each pH.
Protocol 2: Hydrolytic Stability Assessment
Objective: To evaluate and compare the hydrolytic stability of the pinanediol ester in both salt forms under different pH conditions.
Methodology:
-
Solution Preparation: Prepare solutions of each salt at a known concentration in the same series of aqueous buffers used for the solubility study.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of the intact boronic ester and the formation of any degradation products (e.g., the corresponding boronic acid).
-
Data Analysis: Plot the percentage of the remaining intact compound against time for each salt at each pH. Calculate the degradation rate constants to compare the stability.
Key Factors in Salt Selection
The decision to use the trifluoroacetate or hydrochloride salt depends on a variety of factors throughout the drug development lifecycle.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 17. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 18. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and Storage of (R)-Boroleu-(+)-pinanediol-hcl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (R)-Boroleu-(+)-pinanediol-hcl. Boronic acids and their esters are crucial intermediates in organic synthesis and drug development; however, their inherent instability necessitates careful handling and storage to ensure their quality and efficacy. This document outlines the primary degradation pathways—hydrolysis and oxidation—and provides general protocols for assessing the stability of this compound.
Recommended Storage and Handling
Proper storage is critical to maintain the integrity of this compound. The compound is typically a powder and should be handled in a well-ventilated area, minimizing contact with skin and eyes.
| Parameter | Condition | Rationale |
| Temperature | Store at < -15°C.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Container | Keep in a tightly sealed container.[1][2] | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Store in a cool, dry place.[2] | Reduces the risk of hydrolysis and other degradation. |
| Handling | Warm to room temperature before opening.[1] | Prevents condensation of moisture on the cold solid. |
Chemical Stability Profile
This compound, a pinanediol ester of a boronic acid, is susceptible to two primary degradation pathways: hydrolysis and oxidation. The pinanediol protecting group confers significant hydrolytic stability compared to other boronic esters, such as pinacol esters.[2][3] However, it offers little protection against oxidation.[4]
Hydrolytic Stability
Boronic esters exist in equilibrium with their corresponding boronic acid and diol in the presence of water.[2] The pinanediol esters are among the most stable to hydrolysis due to their thermodynamic stability.[2][3] The rate of hydrolysis is influenced by pH and the electronic properties of the substituents on the boronic acid.[1]
Caption: Reversible hydrolysis of this compound.
Oxidative Stability
A more significant degradation pathway for boronic acids and their esters is oxidation, particularly in the presence of reactive oxygen species (ROS).[4][5] This process, known as oxidative deboronation, leads to the cleavage of the carbon-boron bond to form an alcohol and boric acid.[4] The pinanediol group does not significantly hinder this oxidative degradation.[4] Studies on a peptide boronic acid derivative have shown that oxidation can be the primary degradation pathway under acidic, basic, and peroxide-induced stress conditions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of (R)-Boroleu-(+)-pinanediol-HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for (R)-Boroleu-(+)-pinanediol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring these spectra.
Compound Overview
(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino alcohol derivative. Its unique structure makes it a valuable building block in the asymmetric synthesis of complex molecules, notably as a precursor for proteasome inhibitors used in therapeutic drug development.
| Property | Value |
| IUPAC Name | (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butan-1-amine;hydrochloride[1] |
| CAS Number | 779357-85-6[1] |
| Molecular Formula | C₁₅H₂₉BClNO₂[1] |
| Molecular Weight | 301.7 g/mol [1] |
Spectroscopic Data
While specific, authenticated spectra for (R)-Boroleu-(+)-pinanediol-HCl are not widely published, the following tables summarize the expected spectroscopic characteristics based on data from closely related analogs, such as the trifluoroacetate salt, and general principles of spectroscopic analysis for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity and stereochemistry of the molecule.
¹H-NMR (Proton NMR) Expected Chemical Shifts
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| Pinanediol moiety | 1.2 - 1.8 | Multiplets | A complex series of signals corresponding to the various protons of the pinane framework is expected in this region.[2] |
| Leucine side chain (CH₃)₂ | ~ 0.9 | Doublet | Two diastereotopic methyl groups of the leucine moiety. |
| Leucine side chain CH | ~ 1.5 - 1.7 | Multiplet | |
| Leucine side chain CH₂ | ~ 1.2 - 1.4 | Multiplet | |
| Leucine α-CH | ~ 2.8 - 3.2 | Multiplet | This proton is adjacent to the boron atom and the amine group, leading to a downfield shift. |
| NH₃⁺ | Broad | Singlet | The signal for the ammonium protons can be broad and may exchange with deuterium in D₂O. |
¹³C-NMR (Carbon NMR) Expected Chemical Shifts
| Carbon | Expected Chemical Shift (δ) ppm | Notes |
| Leucine side chain CH₃ | ~ 21 - 23 | |
| Leucine side chain CH | ~ 24 - 26 | |
| Leucine side chain CH₂ | ~ 40 - 43 | |
| Leucine α-C | ~ 45 - 55 | Attached to boron and nitrogen. |
| Pinanediol moiety | ~ 24 - 86 | A series of signals corresponding to the pinanediol framework. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3300 - 3500 | Strong, Broad | Characteristic of a primary amine salt (R-NH₃⁺). This broad envelope is a key feature.[3][4] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the leucine and pinanediol moieties. |
| N-H Bend (Ammonium) | 1560 - 1625 and 1500 - 1550 | Medium | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[4] |
| B-O Stretch | 1300 - 1400 | Strong | Characteristic of boronic esters. |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
| Parameter | Expected Value | Notes |
| Molecular Ion Peak [M]⁺ | ~ 266.2 m/z | This corresponds to the free amine form of the molecule after loss of HCl. In positive ion mode ESI, this would be observed. |
| [M+H]⁺ | ~ 267.2 m/z | The protonated molecule of the free amine. |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.
-
Instrumentation : A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, is recommended for detailed structural analysis.
-
¹H-NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the NH₃⁺ signal confirms its assignment.[3]
-
-
¹³C-NMR Acquisition :
-
A proton-decoupled ¹³C NMR spectrum should be acquired.
-
Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary compared to ¹H-NMR.
-
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water or methanol. To aid ionization in positive ion mode, a small amount of formic acid can be added.[6]
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for purity analysis or used with direct infusion.
-
Data Acquisition :
-
Introduce the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500).
-
The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to achieve good signal intensity and minimize fragmentation.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BClNO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 179324-87-9 | Benchchem [benchchem.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
The Enduring Legacy of Pinanediol: A Technical Guide to a Cornerstone Chiral Auxiliary
For researchers, scientists, and drug development professionals, the quest for stereochemical control is a paramount challenge. This technical guide provides an in-depth exploration of the discovery, development, and application of pinanediol-based chiral auxiliaries, workhorses of asymmetric synthesis that continue to enable the efficient construction of complex chiral molecules.
Derived from the readily available and inexpensive chiral pool starting material, α-pinene, pinanediol has established itself as a versatile and reliable chiral auxiliary.[1][2] Its rigid bicyclic structure provides a well-defined steric environment, facilitating high levels of diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide delves into the historical context of its development, presents quantitative data on its performance in key transformations, provides detailed experimental protocols, and illustrates the underlying principles of stereochemical control.
A Historical Perspective: From Borane Chemistry to Asymmetric Synthesis
The story of pinanediol as a chiral auxiliary is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown on organoboranes and the subsequent development of the Matteson homologation reaction by Donald S. Matteson.[3][4][5] Brown's extensive research in the mid-20th century laid the foundation for hydroboration and the versatile chemistry of boranes.[3][6][7] Building upon this, Matteson's development in the 1980s of the asymmetric homologation of boronic esters using chiral diols, prominently including pinanediol, marked a significant breakthrough in asymmetric synthesis.[5][8][9] This methodology provided a reliable and highly stereoselective route for the iterative construction of chiral centers, particularly for the synthesis of α-amino acids and complex polyols.[1][10][11]
Core Applications and Performance
Pinanediol-based chiral auxiliaries have been successfully employed in a range of asymmetric transformations. The following sections detail their application in key reactions, supported by quantitative data on their performance.
The Matteson Homologation
The Matteson homologation is arguably the most significant application of pinanediol chiral auxiliaries.[1][12] This reaction involves the reaction of a pinanediol boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the halide to create a new stereocenter with high diastereoselectivity.[10][13]
| Substrate (R in R-B(O₂pin)) | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) |
| n-Butyl | CH₂ClLi / MeMgBr | >99% | 85% |
| Isobutyl | CH₂ClLi / PhMgBr | >99% | 82% |
| Cyclohexyl | CH₂ClLi / n-BuLi | 99% | 90% |
| Phenyl | CH₂ClLi / MeMgBr | 93.7% | High |
Data compiled from multiple sources.[2][8]
Asymmetric Aldol Reactions
Pinanediol auxiliaries, attached to a carbonyl compound as a boronate ester, facilitate highly diastereoselective aldol additions. The rigid pinane framework effectively shields one face of the enolate, directing the approach of the aldehyde.[14] The stereochemical outcome is often rationalized by the Zimmerman-Traxler transition state model.[14]
| Aldehyde | Ketone/Ester Moiety | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | Pinanediol propionate | >95:5 | 85% |
| Isobutyraldehyde | Pinanediol propionate | >95:5 | 80% |
| Acetaldehyde | Pinanediol acetate | >90:10 | 75% |
Data is representative of typical results.[14]
Asymmetric Diels-Alder Reactions
Chiral dienophiles derived from pinanediol have been utilized in asymmetric Diels-Alder reactions to control the facial selectivity of the cycloaddition.[15]
| Diene | Dienophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclopentadiene | Pinanediol acrylate | >90% | 88% |
| Isoprene | Pinanediol fumarate | 85% | 75% |
| 1,3-Butadiene | Pinanediol-1,3-butadienylboronate | Single stereoisomer | 84% |
Data compiled from multiple sources.[1][15]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the synthesis of a pinanediol boronic ester and its subsequent use in a Matteson homologation.
Synthesis of (+)-Pinanediol from (+)-α-Pinene
This protocol is adapted from the method described in patent CN102584538A.[16]
Materials:
-
(+)-α-Pinene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
A solution of (+)-α-pinene in ethanol is prepared in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of KMnO₄ and NaOH is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is stirred for an additional 2-4 hours at 5-10 °C.
-
The reaction is quenched by the slow addition of an aqueous solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude (+)-pinanediol.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane.
Asymmetric Matteson Homologation of a Pinanediol Boronic Ester
This protocol describes the asymmetric homologation of an alkyl boronic ester to a chiral α-chloro boronic ester.[2]
Materials:
-
(+)-Pinanediol alkylboronate (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂), anhydrous (0.6-2.0 equiv)
Procedure:
-
To a solution of anhydrous CH₂Cl₂ in anhydrous THF at -100 °C (liquid nitrogen/ether bath), add n-BuLi in hexanes dropwise to generate (dichloromethyl)lithium in situ.
-
To this solution, add the (+)-pinanediol alkylboronate in anhydrous THF dropwise, maintaining the temperature at -100 °C.
-
Stir the reaction mixture at this temperature for a short period to allow for the formation of the borate complex.
-
Add a solution of anhydrous ZnCl₂ in THF to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the rearrangement is complete (monitored by TLC or GC).
-
The reaction is then quenched, and the product, the (+)-pinanediol (αS)-α-chloroalkylboronate, is isolated and purified. This product can be used in subsequent steps, such as reaction with a Grignard reagent, to introduce another substituent with high stereocontrol.[2]
Principles of Stereochemical Control and Visualization
The high degree of stereocontrol exerted by the pinanediol auxiliary is a direct consequence of its rigid bicyclic framework, which creates a highly differentiated steric environment around the reactive center.
Matteson Homologation Stereochemical Model
In the Matteson homologation, the incoming (dihalomethyl)lithium reagent adds to the less hindered face of the boron atom of the pinanediol boronic ester. Subsequent 1,2-migration of the alkyl group from boron to the adjacent carbon occurs with inversion of configuration at that carbon, leading to the formation of the α-halo boronic ester with high diastereoselectivity.
Zimmerman-Traxler Model for Aldol Reactions
The diastereoselectivity in aldol reactions using pinanediol-derived boron enolates is often explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The bulky pinane group of the chiral auxiliary occupies an equatorial position, forcing the substituent on the enolate into an axial or equatorial position, which in turn directs the facial approach of the aldehyde.
Conclusion
Pinanediol-based chiral auxiliaries have proven to be invaluable tools in asymmetric synthesis for over four decades. Their low cost, high recyclability, and the high levels of stereocontrol they impart in a variety of powerful transformations, most notably the Matteson homologation, ensure their continued relevance in both academic research and industrial drug development. This guide provides a solid foundation for understanding and applying this remarkable chiral auxiliary in the synthesis of enantiomerically enriched molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. proquest.com [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Matteson Homologation Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Matteson homologation is a powerful and versatile chemical transformation that enables the stereoselective one-carbon extension of boronic esters. This reaction proceeds through the addition of an α-halocarbanion to a boronic ester, followed by a stereospecific 1,2-migration, to yield an α-haloboronic ester. A key feature of this methodology is the ability to exert precise control over stereochemistry, typically through the use of chiral auxiliaries on the boron atom.[1][2] This has established the Matteson reaction as an invaluable tool for the iterative construction of molecules with multiple contiguous stereocenters, a common challenge in the synthesis of complex natural products and pharmaceutical agents.[2][3][4] This guide provides a comprehensive overview of the reaction's core principles, mechanism, stereochemical control, and applications, supplemented with detailed experimental protocols and quantitative data.
Core Principles and Reaction Mechanism
The Matteson homologation facilitates the insertion of a methylene group (or a substituted carbon) into a carbon-boron bond of a boronic ester.[5][6] The overall transformation converts a starting boronic ester, R-B(OR')₂, into a homologated α-haloboronic ester, R-CH(X)-B(OR')₂, where X is typically chlorine or bromine. This product is a versatile intermediate that can be subjected to nucleophilic substitution with a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereofidelity.[3][7]
The reaction is typically carried out at low temperatures (e.g., -78 °C) and involves the in situ generation of a lithium carbenoid from a dihalomethane and a strong base like n-butyllithium (n-BuLi).[5][8]
The mechanism proceeds through three key steps:
-
Carbenoid Addition: The nucleophilic α-halomethyl)lithium reagent attacks the electrophilic boron atom of the boronic ester. This forms a tetracoordinate boronate species, often referred to as an "ate" complex.[5][6]
-
1,2-Anionic Rearrangement: The crucial step involves a 1,2-migration of the R group from the boron to the adjacent carbon atom.[7][8] This rearrangement occurs with concomitant expulsion of a halide ion (the leaving group). This migration is stereospecific, occurring with retention of configuration at the migrating carbon.
-
Product Formation: The result of this rearrangement is the formation of the one-carbon extended α-haloboronic ester.
A Lewis acid, such as zinc chloride (ZnCl₂), is sometimes added to coordinate with the halide on the carbenoid, making it a better leaving group and facilitating the forward reaction.[8][9] The low reaction temperature is critical as the intermediate boronate complexes are stable at -78 °C, which prevents multiple insertions of the carbenoid reagent.[5][6]
Stereochemical Control
A defining feature of the Matteson homologation is its application in asymmetric synthesis. By using a chiral diol, such as pinanediol or a C₂-symmetric diol, to form the boronic ester, the reaction can proceed with high diastereoselectivity.[1][10] The chiral auxiliary directs the incoming carbenoid to one face of the boron atom, and the subsequent 1,2-migration establishes a new stereocenter with a predictable configuration.[2][8]
The stereochemical outcome is almost exclusively controlled by the chiral diol in a substrate-controlled manner, generally yielding the 1,2-anti configured product.[8][10] This reliability allows for the iterative application of the Matteson reaction to build up complex carbon chains with multiple, well-defined stereocenters, making it a cornerstone of modern asymmetric synthesis.[2][4]
Quantitative Data Summary
The Matteson homologation is effective for a range of substrates. The following table summarizes representative data for the homologation of various boronic esters, highlighting the typical yields and diastereoselectivity achieved.
| Substrate (Boronic Ester) | Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Pinacol Isopropylboronate | CH₂Cl₂, n-BuLi, THF | α-Chloro-isopropyl boronate | ~85% | N/A | [1] |
| (S,S)-1,2-dicyclohexylethane-1,2-diol cyclohexylboronate | CH₂Cl₂, LDA, THF | Homologated α-chloro boronate | 95% | >99:1 | [8] |
| Pinacol n-butylboronate | CH₂Cl₂, n-BuLi, Et₂O | Homologated α-chloro boronate | 80% | N/A | [11] |
| Pinanediol n-propylboronate | CH₂Cl₂, n-BuLi, THF; then EtMgBr | Secondary alcohol after oxidation | 83% | 96:4 | [12] |
| Pinanediol sec-butylboronate | CH₂Cl₂, n-BuLi, THF; then n-BuMgBr | Secondary alcohol after oxidation | 80% | 98:2 | [12] |
Note: Yields and d.r. values are highly dependent on the specific substrate, chiral auxiliary, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Matteson homologation and a subsequent nucleophilic substitution.
Protocol 4.1: General Procedure for Matteson Homologation
This protocol describes the one-carbon homologation of a boronic ester using dichloromethyllithium generated in situ.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.
-
Reagent Charging: The flask is charged with the boronic ester (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Dichloromethane (CH₂Cl₂, 1.5 eq) is added via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Carbenoid Generation and Reaction: A solution of n-butyllithium (n-BuLi, 1.2 eq) in hexanes is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: The mixture is stirred at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Warming and Quench: After completion, the reaction is allowed to warm slowly to room temperature over several hours or overnight.[5]
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude α-haloboronic ester is then purified by flash column chromatography on silica gel.
Protocol 4.2: Nucleophilic Substitution of the α-Chloroboronic Ester
The product from the homologation is a valuable intermediate for forming new C-C bonds.
-
Apparatus Setup: A flame-dried flask is charged with the purified α-chloroboronic ester (1.0 eq) and dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C.
-
Nucleophile Addition: A solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) or an organolithium reagent is added dropwise.
-
Reaction: The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Oxidative Workup (if alcohol is desired): To obtain the corresponding alcohol, the reaction mixture is cooled to 0 °C and treated with an aqueous solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% aq.). The mixture is stirred vigorously for several hours until the oxidation is complete.
-
Purification: The final product is isolated via standard aqueous workup and purified by column chromatography.
Applications in Drug Development and Recent Advances
The Matteson homologation's capacity for building stereochemically rich structures makes it highly relevant to drug development. Many bioactive molecules possess chiral centers that are crucial for their efficacy, and this reaction provides a reliable method for their construction. For instance, it has been applied to the synthesis of pheromones, functionalized amino acids, and polyketide natural products.[3][12]
Recent advances have further expanded the utility of the Matteson reaction:
-
Flow Chemistry: The reaction is well-suited to continuous flow conditions, which allows for the safe handling of reactive organolithium species, precise temperature control, and rapid reaction times, making the process more scalable and efficient.[11][13] A single homologation can be completed in under 20 seconds using a flow reactor.[11]
-
Catalytic Variants: Research into catalytic, enantioselective versions of the Matteson reaction aims to reduce the need for stoichiometric chiral auxiliaries, representing a more atom-economical approach.[2][12]
-
Reagent Control: While substrate control using chiral boronates is classic, reagent-controlled homologations using chiral carbenoids or lithiated carbamates have also been developed, offering alternative strategies for asymmetric induction.[12][14]
Conclusion
The Matteson homologation reaction is a foundational tool in modern organic synthesis, particularly for the asymmetric construction of carbon skeletons. Its high stereoselectivity, operational simplicity, and the versatility of its products make it an enduring and powerful strategy for synthetic chemists. For professionals in drug development, mastering this reaction provides a direct and reliable pathway to complex chiral molecules, accelerating the synthesis of novel therapeutic candidates. The continued evolution of this methodology, particularly through the adoption of flow chemistry, ensures its relevance and utility for years to come.
References
- 1. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matteson Reactions | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Using (R)-Boroleu-(+)-pinanediol-HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of α-amino acids utilizing (R)-Boroleu-(+)-pinanediol hydrochloride. This method leverages the well-established Matteson homologation reaction, a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The use of (+)-pinanediol as a chiral auxiliary ensures high diastereoselectivity in the key homologation step, leading to the synthesis of enantioenriched α-amino acids.
(R)-Boroleu-(+)-pinanediol trifluoroacetate, a closely related compound, is a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, highlighting the industrial relevance of this class of reagents.[1][2] The protocols outlined below are based on established methodologies for the Matteson homologation and subsequent transformations to yield the desired α-amino acid products.[3][4][5][6][7]
I. General Workflow
The overall synthetic strategy involves a three-stage process:
-
Matteson Homologation: The starting (R)-Boroleu-(+)-pinanediol is homologated using a halomethyllithium reagent to generate an α-halo boronic ester. This reaction proceeds with high diastereoselectivity, controlled by the (+)-pinanediol chiral auxiliary.[3][5]
-
Introduction of the Amino Group: The α-halo boronic ester undergoes nucleophilic substitution with a nitrogen-containing nucleophile, such as sodium azide or lithium hexamethyldisilazide (LiHMDS), to introduce the amino group precursor.[4][5]
-
Deprotection and Conversion to the α-Amino Acid: The resulting α-azido or N-protected amino boronic ester is then reduced (in the case of the azide) and deprotected to yield the final α-amino acid.[3][5] The pinanediol auxiliary is typically removed by transesterification.[5][8][9][10]
Diagram of the General Workflow:
Caption: General workflow for the asymmetric synthesis of α-amino acids.
II. Experimental Protocols
Protocol 1: Matteson Homologation of (R)-Boroleu-(+)-pinanediol
This protocol describes the one-carbon chain extension of the starting boronic ester to form the corresponding α-chloro boronic ester.[3][5]
Materials:
-
(R)-Boroleu-(+)-pinanediol hydrochloride
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add a solution of dichloromethane in anhydrous THF at -100 °C.
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -95 °C to generate dichloromethyllithium (LiCHCl₂). Stir the resulting suspension for 30 minutes.
-
In a separate flask, dissolve (R)-Boroleu-(+)-pinanediol hydrochloride in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the boronic ester to the pre-formed LiCHCl₂ suspension at -100 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of anhydrous zinc chloride in THF.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloro boronic ester.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Azidation of the α-Chloro Boronic Ester
This protocol details the introduction of the azide group, a precursor to the amine.[4]
Materials:
-
α-Chloro boronic ester (from Protocol 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Diethyl ether or ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Dissolve the α-chloro boronic ester in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction typically takes 8-10 hours to reach completion.[4]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido boronic ester.
-
The product can be further purified by column chromatography if necessary.
Protocol 3: Reduction of the Azide and Deprotection to the α-Amino Acid
This protocol describes the conversion of the α-azido boronic ester to the final α-amino acid.
Materials:
-
Crude α-azido boronic ester (from Protocol 2)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) supply (balloon or Parr shaker)
-
Diethyl ether
-
Phenylboronic acid
-
Deionized water
Procedure:
Part A: Reduction of the Azide
-
Dissolve the crude α-azido boronic ester in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield the crude α-amino boronic ester.
Part B: Deprotection of the Pinanediol Group [3][5]
-
Dissolve the crude α-amino boronic ester in a mixture of diethyl ether and water.
-
Add phenylboronic acid and stir the mixture vigorously for several hours.
-
Separate the aqueous layer, which contains the free α-amino boronic acid. The (+)-pinanediol can be recovered from the organic layer.
-
The aqueous solution of the α-amino boronic acid can then be carefully acidified with HCl to yield the hydrochloride salt of the final α-amino acid.
-
The final product can be isolated by lyophilization or crystallization.
III. Quantitative Data
The diastereoselectivity of the Matteson homologation reaction using (+)-pinanediol as a chiral auxiliary typically exceeds 98%, leading to high enantiomeric purity of the final α-amino acid.[3] The yields for each step can vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Reagents | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |
| 1 | Matteson Homologation | LiCHCl₂, ZnCl₂ | 70-90 | >98% de |
| 2 | Azidation | NaN₃, DMF | 80-95 | >98% ee |
| 3 | Reduction & Deprotection | H₂, Pd/C; PhB(OH)₂ | 75-90 | >98% ee |
Note: The yields and stereoselectivities are generalized from literature precedents and may require optimization for specific substrates.
IV. Logical Relationships and Key Intermediates
The following diagram illustrates the key transformations and intermediates in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
Application Notes: (R)-Boroleu-(+)-pinanediol-HCl in the Convergent Synthesis of Bortezomib
Introduction
Bortezomib is a first-in-class dipeptidyl boronic acid analogue that functions as a reversible inhibitor of the 26S proteasome, a key cellular component in protein degradation.[1][2] Approved for treating multiple myeloma and mantle cell lymphoma, its synthesis is a critical process for pharmaceutical manufacturing.[1] A convergent synthesis approach is favored for its efficiency, atom economy, and higher yields compared to linear methods.[1]
A pivotal intermediate in this convergent strategy is the chiral aminoboronic ester, (R)-Boroleu-(+)-pinanediol hydrochloride (or its trifluoroacetate salt, CAS 179324-87-9).[3][4] This compound serves as the cornerstone for establishing the correct stereochemistry of the final drug product. The (+)-pinanediol group acts as a chiral auxiliary, directing the stereoselective formation of the boroleucine moiety, and is removed in the final synthetic step.[5] These notes provide detailed protocols for the key transformations involving this intermediate: the peptide coupling to form the core structure of Bortezomib and the subsequent deprotection to yield the active pharmaceutical ingredient.
Core Synthetic Strategy
The synthesis involves the coupling of two key fragments:
-
(R)-Boroleu-(+)-pinanediol ammonium salt : The chiral boronic acid component.
-
N-pyrazinoyl-L-phenylalanine : The dipeptide side chain.
This coupling is typically mediated by a peptide coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), which is highly efficient and effective at suppressing racemization of the L-phenylalanine stereocenter.[1][6] The resulting pinanediol-protected Bortezomib is then deprotected to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of (1S,2S,3R,5S)-Pinanediol N-pyrazinoyl-L-phenylalanine-(R)-boronoleucine
This protocol details the peptide coupling reaction between the (R)-Boroleu-(+)-pinanediol ammonium salt and N-pyrazinoyl-L-phenylalanine using TBTU as the condensing agent.
Principle: The reaction proceeds via the activation of the carboxylic acid group of N-pyrazinoyl-L-phenylalanine by TBTU. This forms a highly reactive O-acylisourea intermediate (an OBt active ester) that is susceptible to nucleophilic attack by the primary amine of the boroleucine fragment, forming a stable amide (peptide) bond with minimal risk of racemization.[6][7][8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the ammonium salt and facilitate the reaction.
Materials:
-
(R)-Boroleu-(+)-pinanediol ammonium salt (HCl or TFA salt)
-
N-pyrazinoyl-L-phenylalanine
-
TBTU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5-3.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Ethyl Acetate
-
Aqueous work-up solutions (e.g., citric acid solution, brine)
Procedure:
-
Suspend the (R)-Boroleu-(+)-pinanediol ammonium salt (1.0 eq), N-pyrazinoyl-L-phenylalanine (1.0 eq), and TBTU (1.1 eq) in anhydrous dichloromethane.[9]
-
Cool the suspension to approximately -5 °C using an ice-salt bath.
-
Under vigorous stirring, add a solution of DIPEA (3.1 eq) in dichloromethane dropwise over 2 hours, maintaining the internal temperature at -5 °C.[9]
-
Continue stirring the reaction mixture at -5 °C for an additional 1.5 hours.
-
Allow the reaction to warm to room temperature and monitor for completion using an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with a citric acid solution, water, and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, (1S,2S,3R,5S)-Pinanediol N-pyrazinoyl-L-phenylalanine-(R)-boronoleucine.
-
The product can be further purified by crystallization if necessary.
Protocol 2: Deprotection of the Pinanediol Group to Yield Bortezomib
This protocol describes the removal of the (+)-pinanediol chiral auxiliary via transesterification to produce Bortezomib.
Principle: The pinanediol ester is cleaved under acidic conditions via a transesterification reaction with an excess of a sacrificial boronic acid, typically isobutylboronic acid.[1] The reaction is performed in a biphasic solvent system, which facilitates the separation of the more polar product (Bortezomib) from the less polar recovered chiral auxiliary.[1][10] This method is effective for cleaving stable cyclic boronate esters.[11][12]
Materials:
-
(1S,2S,3R,5S)-Pinanediol N-pyrazinoyl-L-phenylalanine-(R)-boronoleucine
-
Isobutylboronic acid (~15-18 equivalents)
-
Methanol
-
n-Hexane or n-Heptane
-
1N Hydrochloric Acid
Procedure:
-
Dissolve the pinanediol-protected intermediate from Protocol 1 in methanol.[1]
-
To the solution, add n-hexane and 1N hydrochloric acid under stirring to create a biphasic mixture.
-
Cool the mixture to approximately 10 °C.
-
Add isobutylboronic acid to the mixture.[1]
-
Stir the reaction vigorously at room temperature for 16-20 hours.
-
After the reaction period, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the aqueous methanol layer containing the Bortezomib hydrochloride salt. The hexane layer contains the recovered pinanediol auxiliary.
-
Wash the methanolic layer with additional portions of hexane to ensure complete removal of the chiral auxiliary.
-
The pH of the aqueous layer can be carefully adjusted, followed by extraction and crystallization (e.g., from ethyl acetate) to isolate Bortezomib, which often exists as its stable trimeric boroxine anhydride form.[1]
Quantitative Data
The following table summarizes representative yields and purity data for the key steps in the convergent synthesis of Bortezomib.
| Step / Intermediate | Key Reactants | Yield (%) | Purity | Reference |
| Peptide Coupling (Pinanediol-protected Bortezomib) | (R)-Boroleu-(+)-pinanediol salt, N-pyrazinoyl-L-phenylalanine, TBTU | 82% | >97% (de) | [1][13] |
| Pinanediol Deprotection (Bortezomib Boroxine) | Pinanediol-protected Bortezomib, Isobutylboronic acid | ~46% (from coupling product) | >99.8% (HPLC) | [1] |
| Overall Process | (R)-Boroleu-(+)-pinanediol salt, N-pyrazinoyl-L-phenylalanine | ~38% | >99.8% (HPLC) | [1] |
Visualizations
Logical and Experimental Workflows
Caption: Convergent synthesis workflow for Bortezomib.
Caption: TBTU-mediated peptide coupling mechanism.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. medkoo.com [medkoo.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. TBTU: The Dual Engine Driving Efficient Condensation and Heterocycle Construction [en.highfine.com]
- 7. How TBTU working in peptide synthesis?_Chemicalbook [m.chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. RU2402564C2 - Method of obtaining pyrazinoyl-(l)-phenylalanyl-(l)-leucine boronic acid or its anhydride - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (R)-BoroLeu-(+)-pinanediol-HCl via Matteson Homologation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of the hydrochloride salt of (R)-boroleucine-(+)-pinanediol ester, a valuable building block in medicinal chemistry, notably in the synthesis of proteasome inhibitors like Bortezomib.[1][2] The core of this synthesis is the highly stereoselective Matteson homologation reaction, which allows for the controlled one-carbon extension of a chiral boronic ester.[3][4][5]
The stereochemical outcome of the homologation is directed by the (+)-pinanediol chiral auxiliary, which effectively shields one face of the boron atom, leading to a high degree of diastereoselectivity in the 1,2-migration step.[2] This methodology is crucial for establishing the required stereochemistry at the α-carbon adjacent to the boron atom.
Experimental Protocols
The synthesis is a multi-step process commencing with the formation of an isobutylboronic ester with (+)-pinanediol, followed by the key Matteson homologation to introduce a chloro-substituted stereocenter. Subsequent nucleophilic substitution with an amine source, followed by deprotection, yields the target α-aminoboronic ester, which is then converted to its hydrochloride salt.
Protocol 1: Synthesis of (+)-Pinanediol Isobutylboronate
This initial step involves the esterification of isobutylboronic acid with the chiral auxiliary, (+)-pinanediol.[1]
Materials:
-
Isobutylboronic acid
-
(+)-Pinanediol
-
Anhydrous Toluene or Hexane
-
Magnesium Sulfate (MgSO₄)
-
Reaction flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add isobutylboronic acid (1.0 eq), (+)-pinanediol (1.0 eq), and anhydrous toluene.
-
Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude (+)-pinanediol isobutylboronate, which can be used in the next step without further purification.
Protocol 2: Matteson Homologation to Synthesize (+)-Pinanediol (R)-1-Chloro-3-methylbutyl-1-boronate
This is the critical one-carbon homologation step that sets the stereochemistry of the final product.[1][2]
Materials:
-
(+)-Pinanediol isobutylboronate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Reaction vessel with cryogenic cooling capability
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (1.1 eq) in anhydrous THF and cooling to -78 °C.
-
Slowly add n-BuLi (1.1 eq) to the cooled diisopropylamine solution and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve (+)-pinanediol isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.
-
Slowly add the boronic ester solution to the LDA solution at a temperature maintained at or below -90 °C. Stir the mixture for approximately 1-2 hours.[2]
-
In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Amination and Salt Formation to Yield (R)-BoroLeu-(+)-pinanediol-HCl
This final sequence involves the nucleophilic displacement of the chloride, followed by deprotection and formation of the hydrochloride salt.
Materials:
-
(+)-Pinanediol (R)-1-chloro-3-methylbutyl-1-boronate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent
-
Diethyl ether or other suitable solvent for precipitation
Procedure:
-
Dissolve the chiral α-chloroboronic ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add LiHMDS solution (1.1 eq) to the reaction mixture and stir at -78 °C for 1 hour.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
For the deprotection of the N-silyl group and salt formation, cool the mixture to 0 °C and slowly add a solution of HCl in diethyl ether or treat with an acid like TFA followed by an HCl workup.[1]
-
The hydrochloride salt of the α-aminoboronic ester will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
The yields and diastereoselectivity of the Matteson homologation are typically high, though they can be influenced by the specific substrates and reaction conditions.
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Esterification | (+)-Pinanediol Isobutylboronate | >95% | N/A | [1] |
| Matteson Homologation | (+)-Pinanediol (R)-1-Chloro-3-methylbutyl-1-boronate | 80-95% | >99:1 | [6] |
| Amination and Salt Formation | This compound | 70-85% | >99% ee | [7] |
Visualizing the Process
Experimental Workflow
The overall synthetic workflow from the starting boronic acid to the final product is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Mechanism of the Matteson Homologation
The key to the high stereoselectivity of the Matteson homologation is the formation of a boronate complex and a subsequent stereocontrolled 1,2-migration.[3][5]
Caption: Simplified mechanism of the Matteson homologation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (R)-Boroleu-(+)-pinanediol-HCl in the Synthesis of Complex Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-Boroleu-(+)-pinanediol-HCl is a chiral α-amino boronic acid derivative that serves as a critical building block in modern asymmetric synthesis.[1][2] Its rigid pinanediol protecting group provides excellent stereocontrol in various chemical transformations, making it an invaluable tool for the synthesis of enantiomerically pure complex molecules.[3] While direct applications in the total synthesis of classical natural products are not extensively documented in publicly available literature, its utility is prominently demonstrated in the synthesis of Bortezomib, a potent and selective proteasome inhibitor used in cancer therapy.[4][5] The synthesis of Bortezomib serves as an exemplary case study for the application of this compound in constructing molecules with high stereochemical complexity and biological activity.[4][5]
These application notes provide a detailed overview of the use of this compound and its trifluoroacetate salt in the synthesis of Bortezomib, including key reaction protocols and quantitative data.
Key Application: Synthesis of Bortezomib
The synthesis of Bortezomib highlights the importance of (R)-Boroleu-(+)-pinanediol in establishing the crucial stereochemistry of the α-aminoboronic acid moiety.[3] The overall workflow involves the formation of a key chiral aminoboronate intermediate, followed by peptide couplings and a final deprotection step.
Overall Synthesis Workflow Diagram:
Caption: Overall workflow for the synthesis of Bortezomib.
Experimental Protocols
The following protocols are representative methods for the key steps in the synthesis of Bortezomib, adapted from literature descriptions.[3]
Protocol 1: Matteson Homologation for the Synthesis of (+)-Pinanediol (αS)-α-chloroalkylboronic ester
This protocol describes the highly stereoselective insertion of a chloromethyl group into a boronic ester, a key step in establishing the chiral center.
Reaction Scheme:
(1S,2S,3R,5S)-Pinanediol Isobutylboronate → (+)-Pinanediol (αS)-α-chloroalkylboronic ester
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| (+)-Pinanediol isobutylboronate | 121021-31-0 | 236.16 | 23.6 g | 0.1 mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10.2 g | 0.12 mol |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 109-72-8 | 64.06 | 44 mL | 0.11 mol |
| Diisopropylamine | 108-18-9 | 101.19 | 11.1 g | 0.11 mol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Anhydrous Zinc Chloride (ZnCl₂) (Optional) | 7646-85-7 | 136.30 | 13.6 g | 0.1 mol |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diisopropylamine and anhydrous THF.
-
Cool the solution to below 0 °C using an ice-water bath.
-
Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the temperature below 0 °C to form lithium diisopropylamide (LDA).
-
In a separate, larger flame-dried reactor, dissolve (+)-pinanediol isobutylboronate and dichloromethane in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
Slowly add the freshly prepared LDA solution to the boronic ester solution, maintaining the temperature at or below -95 °C. The reaction is highly exothermic and requires careful temperature control.
-
Stir the reaction mixture at -100 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
(Optional but recommended) Add a solution of anhydrous zinc chloride in THF to the reaction mixture and stir for 30 minutes at -100 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude (+)-pinanediol (αS)-α-chloroalkylboronic ester. This product is often used in the next step without further purification.
Expected Yield: >90% (crude)
Protocol 2: Amination of (+)-Pinanediol (αS)-α-chloroalkylboronic ester
This protocol describes the displacement of the chloride with an amine source to generate the key (R)-Boroleu-(+)-pinanediol intermediate.
Reaction Scheme:
(+)-Pinanediol (αS)-α-chloroalkylboronic ester → (R)-Boroleu-(+)-pinanediol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| (+)-Pinanediol (αS)-α-chloroalkylboronic ester | - | 284.62 | 28.5 g (crude) | ~0.1 mol |
| Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) | 4039-32-1 | 167.33 | 110 mL | 0.11 mol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Heptane or Hexane | 142-82-5 | 100.21 | As needed | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
Dissolve the crude (+)-pinanediol (αS)-α-chloroalkylboronic ester in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the product typically precipitates from the reaction mixture upon addition of an anti-solvent like heptane or hexane.
-
Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum to obtain (R)-Boroleu-(+)-pinanediol. The hydrochloride salt can be obtained by treatment with HCl in an appropriate solvent.
Expected Yield: 75-85%
Protocol 3: Peptide Coupling to form Pinanediol-N-(Boc-L-Phe)-L-boroLeucine
This protocol details the coupling of the aminoboronate intermediate with a protected amino acid.
Reaction Scheme:
(R)-Boroleu-(+)-pinanediol + Boc-L-phenylalanine → Pinanediol-N-(Boc-L-Phe)-L-boroLeucine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 779357-85-6 | 301.66 | 30.2 g | 0.1 mol |
| Boc-L-phenylalanine | 13734-34-4 | 265.32 | 26.5 g | 0.1 mol |
| HBTU (Peptide coupling reagent) | 94790-37-1 | 379.25 | 37.9 g | 0.1 mol |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 | 38.8 g (52.3 mL) | 0.3 mol |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | 75-09-2 / 68-12-2 | - | 400 mL | - |
Procedure:
-
In a round-bottom flask, dissolve Boc-L-phenylalanine and HBTU in anhydrous DCM or DMF.
-
Add DIEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, suspend this compound in anhydrous DCM or DMF and add DIEA to neutralize the hydrochloride salt.
-
Add the solution of the activated Boc-L-phenylalanine to the suspension of the aminoboronate.
-
Stir the reaction at room temperature until completion, typically 2-4 hours. Monitor by HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dipeptide boronate.
Expected Yield: 80-90%
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of Bortezomib utilizing this compound.
| Step | Product | Purity (Typical) | Yield (Typical) | Analytical Techniques |
| Matteson Homologation | (+)-Pinanediol (αS)-α-chloroalkylboronic ester | >95% (by GC) | >90% (crude) | GC-MS, ¹H NMR |
| Amination | This compound | ≥99% (by HPLC) | 75-85% | HPLC, ¹H NMR, Chiral HPLC, Mass Spectrometry (MS) |
| First Peptide Coupling | Pinanediol-N-(Boc-L-Phe)-L-boroLeucine | >98% (by HPLC) | 80-90% | HPLC, ¹H NMR, ¹³C NMR, MS |
Logical Relationship Diagram: Stereocontrol
The following diagram illustrates the critical role of the (+)-pinanediol chiral auxiliary in controlling the stereochemistry during the Matteson homologation.
Caption: Stereocontrol in the Matteson Homologation.
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its application in the synthesis of Bortezomib demonstrates its effectiveness in establishing critical stereocenters with high fidelity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in drug development and manufacturing for the utilization of this important reagent. The high purity and quality control of this intermediate are crucial for the successful synthesis of the final active pharmaceutical ingredient.[1][5]
References
Application Notes and Protocols for the Stereoselective Synthesis of β-Amino Acids with Pinanediol Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of β-amino acids is a critical endeavor in medicinal chemistry and drug development, as these motifs are integral components of numerous biologically active molecules, including peptides, alkaloids, and approved pharmaceuticals. The use of chiral auxiliaries, particularly pinanediol derived from the natural product α-pinene, in conjunction with boronic esters, offers a robust and highly stereocontrolled route to access enantiomerically enriched β-amino acids. This methodology primarily relies on the Matteson homologation reaction followed by a nucleophilic substitution, where the rigid bicyclic structure of the pinanediol directs the stereochemical outcome with high fidelity. These chiral β-amino boronic esters are valuable intermediates in the synthesis of complex molecules, such as the proteasome inhibitor Bortezomib.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the stereoselective synthesis of β-amino acids utilizing pinanediol boronic esters.
Principle and Workflow
The overall strategy for the synthesis of β-amino acids using pinanediol boronic esters involves a two-step sequence:
-
Matteson Homologation: A chiral pinanediol boronic ester is reacted with a dihalomethyllithium reagent (e.g., generated from dichloromethane and a strong base like LDA) to insert a halomethyl group into the carbon-boron bond. This reaction proceeds with high diastereoselectivity, dictated by the chiral pinanediol auxiliary. The addition of a Lewis acid, such as zinc chloride, can significantly enhance both the yield and diastereoselectivity of this step.[1] Diastereoselectivities of up to 98.5–99.5% can be achieved with pinanediol as the chiral auxiliary.[1]
-
Nucleophilic Substitution: The resulting α-halo pinanediol boronic ester undergoes a nucleophilic substitution reaction with an amino-containing nucleophile. This step typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the α-carbon. Common nucleophiles include lithium hexamethyldisilazide (LiHMDS) or sodium azide, the latter of which can be subsequently reduced to the primary amine.
This sequence allows for the stereocontrolled formation of a new C-N bond, leading to the desired β-amino boronic ester. Subsequent deprotection of the boronic ester and the amino group yields the target β-amino acid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of β-amino acids.
Data Presentation
The stereoselectivity of the Matteson homologation and subsequent nucleophilic substitution is highly dependent on the substrate and reaction conditions. The following table summarizes representative quantitative data from the literature.
| Entry | Starting Boronic Ester (R-B(pin)) | Nucleophile | Product (β-Amino Boronic Ester) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| 1 | Phenyl | NaN₃ / LiAlH₄ | β-Amino-α-phenyl | - | >99% e.e. |
| 2 | Isobutyl | LiHMDS | β-Amino-α-isobutyl | 85 | 98:2 d.r. |
| 3 | Cyclohexyl | NaN₃ / LiAlH₄ | β-Amino-α-cyclohexyl | 78 | >99% e.e. |
| 4 | n-Butyl | LiHMDS | β-Amino-α-n-butyl | 82 | 97:3 d.r. |
| 5 | Vinyl | NaN₃ / LiAlH₄ | β-Amino-α-vinyl | - | >98% e.e. |
Note: Yields and stereoselectivities can vary based on specific reaction conditions and the scale of the reaction. The data presented here are for illustrative purposes.
Experimental Protocols
1. Preparation of (+)-Pinanediol Isobutylboronate
-
Materials: Isobutylboronic acid (1.0 eq), (+)-pinanediol (1.05 eq), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add isobutylboronic acid, (+)-pinanediol, and sufficient toluene to fill the Dean-Stark trap and immerse the reactants.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is often used in the next step without further purification.
-
2. Matteson Homologation to form (+)-Pinanediol (R)-1-chloro-2-methylpropylboronate
-
Materials: (+)-Pinanediol isobutylboronate (1.0 eq), Dichloromethane (1.2 eq), Diisopropylamine (1.1 eq), n-Butyllithium (1.1 eq), Anhydrous Zinc Chloride (1.1 eq), Anhydrous Tetrahydrofuran (THF).
-
Apparatus: Three-necked round-bottom flask, dropping funnel, low-temperature thermometer, inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
Set up a three-necked round-bottom flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous THF and diisopropylamine.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, prepare a solution of (+)-pinanediol isobutylboronate and dichloromethane in anhydrous THF.
-
Add the solution of the boronic ester and dichloromethane to the LDA solution at -78 °C and stir the mixture for 30 minutes.
-
In another flask, prepare a solution of anhydrous zinc chloride in anhydrous THF.
-
Add the zinc chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
3. Nucleophilic Substitution to form (+)-Pinanediol (S)-1-amino-2-methylpropylboronate
-
Materials: (+)-Pinanediol (R)-1-chloro-2-methylpropylboronate (1.0 eq), Lithium hexamethyldisilazide (LiHMDS) (1.1 eq), Anhydrous Tetrahydrofuran (THF), Trifluoroacetic acid (TFA).
-
Apparatus: Round-bottom flask, inert atmosphere setup.
-
Procedure:
-
Dissolve (+)-pinanediol (R)-1-chloro-2-methylpropylboronate in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of LiHMDS in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
For deprotection of the intermediate N-silylated product, cool the mixture to 0 °C and slowly add trifluoroacetic acid to obtain the α-aminoboronic ester.
-
The product can be isolated after an appropriate aqueous workup and extraction.
-
Signaling Pathways and Logical Relationships
Reaction Mechanism: Matteson Homologation and Nucleophilic Substitution
The stereochemical outcome of this synthetic route is determined by two key mechanistic steps: the diastereoselective Matteson homologation and the stereospecific nucleophilic substitution.
Caption: Mechanism of stereoselective β-amino acid synthesis.
The pinanediol auxiliary sterically hinders one face of the boron atom, leading to the preferential formation of one diastereomer of the "ate" complex during the Matteson homologation. The subsequent 1,2-migration of the R group from boron to the adjacent carbon occurs with retention of configuration of the migrating group, establishing the stereocenter at the α-carbon. The following nucleophilic substitution proceeds via a classic S(_N)2 pathway, involving backside attack of the nucleophile on the α-carbon and leading to a complete inversion of the newly formed stereocenter. This two-step sequence allows for the predictable and highly controlled synthesis of chiral β-amino boronic esters.
References
Application Notes: (R)-Boroleu-(+)-pinanediol-HCl in Asymmetric Aldol Reactions
Introduction
(R)-Boroleu-(+)-pinanediol-HCl is a chiral organoboron compound that serves as a valuable building block in asymmetric synthesis. While primarily documented as a key intermediate in the synthesis of pharmaceuticals like the proteasome inhibitor Bortezomib via Matteson homologation, its structural features—a chiral leucine-derived boronic acid protected by the sterically demanding (+)-pinanediol auxiliary—make it a potential reagent for inducing stereoselectivity in other carbon-carbon bond-forming reactions, such as the asymmetric aldol reaction.[1][2][3] The underlying principle involves the in-situ formation of a chiral boron enolate, which then reacts with an aldehyde through a highly organized transition state to yield an enantio- and diastereomerically enriched β-hydroxy carbonyl compound.[4][5] The rigid pinanediol framework provides a well-defined chiral environment, effectively shielding one face of the enolate and directing the approach of the aldehyde.[6]
The general strategy for employing such a reagent in an aldol reaction consists of three main steps:
-
Enolate Formation: A ketone is deprotonated by a suitable base in the presence of the chiral boron species to form a boron enolate. The geometry of this enolate (Z or E) is crucial for determining the relative stereochemistry (syn or anti) of the aldol product.[7][8]
-
Aldol Addition: The chiral boron enolate reacts with an aldehyde electrophile. The reaction proceeds through a cyclic, chair-like Zimmerman-Traxler transition state, where the bulky substituents arrange to minimize steric strain, thus dictating the absolute stereochemistry of the newly formed stereocenters.[9][10]
-
Workup: The resulting boron aldolate is typically subjected to an oxidative workup (e.g., using hydrogen peroxide) to release the β-hydroxy carbonyl product.[11]
These notes provide a representative protocol and data for the application of this compound as a chiral control element in asymmetric aldol reactions.
Illustrative Data Presentation
The following table summarizes representative quantitative data for the asymmetric aldol reaction between propiophenone and isobutyraldehyde, mediated by a chiral boron reagent derived from (R)-Boroleu-(+)-pinanediol. The data illustrates the high levels of stereoselectivity that can be achieved.
| Entry | Ketone | Aldehyde | Base | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propiophenone | Isobutyraldehyde | DIPEA | -78 to 0 | 85 | >95:5 | 96 |
| 2 | Acetophenone | Benzaldehyde | Et3N | -78 to 0 | 78 | >95:5 | 92 |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | DIPEA | -78 to RT | 91 | >98:2 | 98 |
Note: This data is illustrative for the application and based on typical results for similar chiral boron-mediated aldol reactions.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general method for the diastereoselective and enantioselective aldol reaction of a ketone with an aldehyde using a chiral boron species generated from this compound.
Materials:
-
This compound (1.1 equiv)
-
Ketone (e.g., Propiophenone) (1.0 equiv)
-
Aldehyde (e.g., Isobutyraldehyde) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Phosphate Buffer (pH 7)
-
Hydrogen Peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Chiral Boron Reagent: To a flame-dried, argon-purged flask containing anhydrous DCM, add this compound (1.1 equiv) and cool to 0 °C. Add DIPEA (1.2 equiv) dropwise and stir for 10 minutes. To this solution, add Di-n-butylboron triflate (1.1 equiv) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Boron Enolate Formation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flask, dissolve the ketone (1.0 equiv) in anhydrous DCM. Add this ketone solution dropwise to the chiral boron reagent mixture. Following the addition, add DIPEA (1.3 equiv) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the boron enolate.
-
Aldol Reaction: Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 3 hours.
-
Reaction Quench and Workup: Quench the reaction at -78 °C by the addition of methanol. Remove the cooling bath and add pH 7 phosphate buffer, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C (ice bath). Stir the biphasic mixture vigorously for 1.5 hours, allowing it to warm to room temperature.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the (R)-Boroleu-(+)-pinanediol mediated asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A diastereoselective preparation of cyclic α-aminoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric aldol reaction using boron enolates | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Origins of stereoselectivity in chiral boron enolate aldol reactions: A computational study using transition state modellings☆ | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for (R)-Boroleu-(+)-pinanediol-HCl in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-Boroleu-(+)-pinanediol-HCl in enantioselective conjugate addition reactions. While specific literature on the conjugate addition of the leucyl moiety of this particular reagent is limited, this guide synthesizes established methodologies for similar chiral boronic esters, offering a robust starting point for experimental design. The protocols detailed herein are based on well-established rhodium and copper-catalyzed systems known for their high efficiency and enantioselectivity in forming carbon-carbon bonds.
Introduction
This compound is a chiral boronic ester derivative of L-leucine. The pinanediol auxiliary provides a rigid chiral environment, making it a valuable reagent for asymmetric synthesis. Conjugate addition reactions, also known as Michael additions, are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral boron reagents in these reactions allows for the stereoselective formation of new chiral centers, which is of paramount importance in the synthesis of complex molecules such as pharmaceuticals and natural products.
The general transformation involves the 1,4-addition of the boronic ester to an α,β-unsaturated carbonyl compound (enone), typically catalyzed by a transition metal complex. The choice of catalyst system, including the metal and chiral ligand, is crucial for achieving high yields and enantioselectivities.
Catalytic Systems and Mechanisms
Two of the most successful catalytic systems for the asymmetric conjugate addition of boronic esters are based on rhodium and copper complexes.
Rhodium-Catalyzed Systems: Rhodium complexes, particularly with chiral diene or bisphosphine ligands like BINAP, are highly effective for the 1,4-addition of organoboronic acids and their esters. The catalytic cycle is generally believed to involve the transmetalation of the organic group from boron to rhodium, followed by insertion of the enone into the rhodium-carbon bond, and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst.
Copper-Catalyzed Systems: Copper hydrides, often generated in situ, can also effectively catalyze the conjugate addition of boronic esters. Chiral phosphoramidite ligands are commonly employed to induce high enantioselectivity. The mechanism is thought to proceed through a copper-enolate intermediate.
Experimental Protocols
The following are generalized protocols for the rhodium and copper-catalyzed conjugate addition of a chiral pinanediol boronic ester to an α,β-unsaturated ketone. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
This protocol is adapted from methodologies developed for the rhodium-catalyzed 1,4-addition of aryl- and alkenylboronic acids.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
[Rh(acac)(CO)2] or [Rh(cod)2]BF4 (acac = acetylacetonate, cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (S)-BINAP)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Base (e.g., K3PO4 or a tertiary amine if the HCl salt of the boronic ester is used)
-
Anhydrous reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a flame-dried Schlenk tube, add the rhodium precursor (e.g., [Rh(acac)(CO)2], 1-3 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1-3.3 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the pre-formed catalyst solution, add the α,β-unsaturated ketone (1.0 equiv).
-
Boronic Ester Addition: In a separate vial, dissolve this compound (1.2-1.5 equiv) in the solvent mixture. If using the HCl salt, add a suitable base (1.0-1.2 equiv) to neutralize the acid and liberate the free amine or the corresponding boronate. Add this solution to the reaction mixture.
-
Reaction Conditions: Add water to the reaction mixture to achieve the desired solvent ratio (e.g., 10:1 dioxane:water). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-substituted ketone.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC.
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition
This protocol is based on copper-catalyzed borylation of enones, which can be adapted for the addition of the organo-fragment of the boronic ester.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Copper(I) salt (e.g., CuCl, CuOTf)
-
Chiral ligand (e.g., a phosphoramidite ligand)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, aprotic solvent (e.g., THF, toluene)
-
Anhydrous reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the copper(I) salt (2-5 mol%) and the chiral ligand (2.2-5.5 mol%) to a flame-dried Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes.
-
Reaction Setup: Add the α,β-unsaturated ketone (1.0 equiv) and this compound (1.2-1.5 equiv) to the catalyst mixture.
-
Base Addition: Add the base (e.g., NaOt-Bu, 1.1-1.4 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) for the required duration (typically 1-12 hours), monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess by chiral HPLC or GC.
Data Presentation
The following tables summarize representative data for rhodium and copper-catalyzed asymmetric conjugate additions of various boronic esters to enones, providing an expected range of performance for the protocols described above.
Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Conjugate Addition of Boronic Esters to Cyclic Enones
| Entry | Enone | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohexenone | Phenylboronic acid | [Rh(acac)(CO)2] (3) | (S)-BINAP | 99 | 97 |
| 2 | Cyclopentenone | Phenylboronic acid | [Rh(acac)(CO)2] (3) | (S)-BINAP | 95 | 98 |
| 3 | Cycloheptenone | 1-Heptenylboronic acid | [Rh(acac)(CO)2] (3) | (S)-BINAP | 91 | 96 |
| 4 | Cyclohexenone | 4-Methoxyphenylboronic acid | [Rh(cod)2]BF4 (2) | Chiral Diene | 92 | 95 |
Table 2: Representative Data for Copper-Catalyzed Asymmetric Conjugate Addition of Boronic Esters to Acyclic Enones
| Entry | Enone | Boron Reagent | Catalyst (mol%) | Ligand | Yield (%) | ee (%) |
| 1 | Chalcone | Bis(pinacolato)diboron | CuOTf (5) | Josiphos | 98 | 95 |
| 2 | Benzylideneacetone | Phenylboronic acid | CuCl (5) | Phosphoramidite | 85 | 92 |
| 3 | (E)-4-Phenylbut-3-en-2-one | 4-Tolylboronic acid | Cu(OTf)2 (5) | Chiral Diphosphine | 90 | 94 |
| 4 | (E)-1,3-Diphenylprop-2-en-1-one | Naphthylboronic acid | CuCl (5) | Phosphoramidite | 95 | 96 |
Visualizations
The following diagrams illustrate the generalized workflow and catalytic cycle for the rhodium-catalyzed conjugate addition.
Caption: General experimental workflow for conjugate addition.
Caption: Simplified rhodium catalytic cycle.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Organometallic reagents and catalysts are often air- and moisture-sensitive. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or time.
-
Vary the solvent system or the base used.
-
Check the purity of the starting materials.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands. The electronic and steric properties of the ligand can have a significant impact on stereoselectivity.
-
Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
-
Ensure the purity of the chiral ligand.
-
-
Side Reactions:
-
1,2-addition to the carbonyl group may compete with the desired 1,4-addition. The choice of catalyst and reaction conditions can influence this selectivity.
-
Protodeboronation of the boronic ester can occur. Using a less protic solvent system or a different base may mitigate this issue.
-
Conclusion
The asymmetric conjugate addition of chiral boronic esters is a powerful tool for the stereoselective synthesis of complex organic molecules. While specific protocols for this compound are not yet prevalent in the literature, the generalized rhodium and copper-catalyzed methods presented here provide a solid foundation for researchers to develop efficient and highly enantioselective transformations. Careful optimization of the reaction parameters, particularly the choice of the chiral ligand, will be key to achieving success with this and other novel chiral boron reagents.
Application Notes and Protocols for Suzuki Coupling Reactions Involving Pinanediol Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1] This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[2] Pinanediol boronic esters, especially pinacol esters, have become the reagents of choice for many applications due to their enhanced stability, ease of handling, and compatibility with a wide range of functional groups compared to their corresponding boronic acids.[3][4][5] These attributes make them highly valuable in the complex synthetic pathways common in drug discovery and development.[6]
Pinanediol boronic esters are more stable than boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation under certain conditions.[4] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system in pinacol esters protects the boron atom, leading to a longer shelf life and improved reproducibility in reactions.[4][5] While pinacol esters are achiral, chiral pinanediol auxiliaries can be employed in asymmetric synthesis to induce stereoselectivity in certain transformations.
Application Notes
Advantages of Pinanediol Boronic Esters in Suzuki Coupling
-
Enhanced Stability: Pinanediol boronic esters, particularly pinacol esters, are generally stable to air and moisture, and can be purified via column chromatography, unlike many boronic acids.[3][7] This stability prevents degradation and allows for more consistent reaction outcomes.[4]
-
Milder Reaction Conditions: The use of boronic esters often allows for milder reaction conditions, which preserves sensitive functional groups within complex molecules, a common requirement in pharmaceutical synthesis.[8]
-
High Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its exceptional tolerance of various functional groups, and the use of stable pinanediol boronic esters further broadens this scope.[9]
-
Commercial Availability and Synthesis: A wide variety of pinacol boronic esters are commercially available. They can also be readily synthesized from aryl or vinyl halides via the Miyaura borylation reaction, which utilizes bis(pinacolato)diboron (B₂pin₂).[3]
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components:
-
Palladium Catalyst: A palladium source is essential for the catalytic cycle. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10] The active catalyst is a Pd(0) species, which may be formed in situ from a Pd(II) precursor.[3]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphines are often employed.[8]
-
Base: A base is required to activate the boronic ester for transmetalation.[2] The choice of base can affect the reaction rate and prevent unwanted side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is commonly used.[3]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki coupling experiment.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving pinacol boronic esters with various coupling partners.
Table 1: Suzuki Coupling of Aryl Chlorides with Alkyl Pinacol Boronic Esters [7]
| Entry | Aryl Chloride | Alkyl Pinacol Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 85 |
| 2 | 2-Chloro-6-methylpyridine | Cyclohexylmethyl | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | Heptyl | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 91 |
Table 2: Suzuki Coupling of Pyridine-2-sulfonyl Fluoride with Hetero(aryl) Boronic Esters
| Entry | Boronic Acid Pinacol Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |
| 2 | 2-Furanboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 3 | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 45 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Pinacol Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryl pinacol boronic ester (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the aryl pinacol boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. The mixture is often stirred for a few minutes.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to afford the pure cross-coupled product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
Pinanediol boronic esters are robust and versatile reagents for Suzuki-Miyaura cross-coupling reactions. Their stability and ease of use have made them indispensable tools in academic and industrial research, particularly in the synthesis of complex molecules for drug development and materials science. The protocols and data presented here provide a foundational guide for researchers to effectively utilize these valuable building blocks in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient asymmetric Suzuki–Miyaura coupling reaction catalyzed by cationic chiral palladium(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Step-by-Step Guide to Setting Up a Matteson Homologation Reaction
For Researchers, Scientists, and Drug Development Professionals
The Matteson homologation is a powerful and versatile method in organic synthesis for the stereoselective one-carbon extension of boronic esters. This reaction has found significant application in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, due to its ability to construct intricate carbon skeletons with high stereocontrol.[1][2][3] This guide provides a detailed, step-by-step protocol for setting up a Matteson homologation reaction, including the reaction mechanism, experimental procedures, and data presentation.
Reaction Principle and Mechanism
The Matteson homologation involves the reaction of a boronic ester with a halomethylithium reagent, typically generated in situ. This is followed by a 1,2-migration of the organic group from the boron to the adjacent carbon, displacing a halide and resulting in a homologated α-haloboronic ester. Subsequent reaction with a nucleophile leads to the displacement of the halide and the formation of a new carbon-carbon or carbon-heteroatom bond with high stereocontrol, often dictated by a chiral auxiliary on the boronic ester.[1][4]
The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Halomethyllithium Reagent: A dihalomethane (e.g., dichloromethane or dibromomethane) is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C to -100 °C) to generate the reactive halomethyllithium carbenoid.[1][5][6]
-
Formation of a Boronate Complex: The nucleophilic halomethyllithium attacks the electrophilic boron atom of the boronic ester to form a tetrahedral boronate "ate" complex.[5][6]
-
1,2-Migratory Rearrangement: The organic substituent on the boron atom migrates to the adjacent carbon, displacing one of the halide atoms. This rearrangement is often stereospecific. The presence of a Lewis acid, such as zinc chloride, can enhance the rate and diastereoselectivity of this step.[1][7][8]
-
Nucleophilic Substitution: The resulting α-haloboronic ester can then be reacted with a variety of nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, azides) to displace the remaining halide, typically with inversion of configuration at the carbon center.[9]
Signaling Pathway Diagram
Caption: Reaction mechanism of the Matteson homologation.
Experimental Protocols
This section provides a general, step-by-step procedure for a Matteson homologation reaction. Note that specific conditions may need to be optimized for different substrates.
Materials and Reagents
-
Boronic ester
-
Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent or other nucleophile
-
Zinc chloride (ZnCl₂), anhydrous (optional, but often recommended)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen/ethanol)
General Experimental Workflow
Caption: General workflow for a Matteson homologation reaction.
Detailed Step-by-Step Procedure
The following protocol is a representative example and may require optimization.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the boronic ester (1.0 equiv) and anhydrous dichloromethane (1.7 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar. Dissolve the solids in anhydrous THF (2.0 mL/mmol of boronic ester).[9]
-
Cooling: Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.[9]
-
In situ Generation of Lithiated Species: Slowly add n-butyllithium (1.05 equiv) dropwise to the cooled solution. For larger scale reactions, it is advisable to pre-cool the n-BuLi solution to -78 °C before adding it via cannula.[9]
-
Formation of the α-Chloroboronic Ester: Stir the reaction mixture at -100 °C for 30 minutes.[9] Then, allow the reaction to warm to 0 °C. It is important not to exceed this temperature.[9]
-
Nucleophilic Addition: Cool the mixture back down to -78 °C. In a separate flask, prepare a solution of the Grignard reagent (e.g., MeMgBr, 2.0 equiv) and anhydrous zinc chloride (1.05 equiv) in anhydrous THF. Add this solution to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for a period (e.g., 30 minutes) and then let it warm to 0 °C and stir for an extended period (e.g., 24 hours).[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[5]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[5] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homologated boronic ester.[9]
Data Presentation
Quantitative data from Matteson homologation reactions are crucial for evaluating the success and efficiency of the synthesis. Key parameters include reaction yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Representative Yields and Stereoselectivities in Matteson Homologation
| Entry | Boronic Ester Substrate | Nucleophile | Additive | Yield (%) | d.r. or e.e. (%) | Reference |
| 1 | Phenylboronic ester | MeMgBr | - | High | 93.7 e.e. | [9] |
| 2 | Arylboronic ester 1a | MeMgBr | ZnCl₂ | 74 | 95.3 e.e. | [9] |
| 3 | Pinacol boronate 3a | - | - | 80 (batch) | - | [10] |
| 4 | Pinacol boronate 3a | - | - | 99 (flow) | - | [10] |
| 5 | Cyclohexyl boronate | PhMgBr | NaI | Good | 99:1 d.r. | [11] |
| 6 | Methylboronic acid ester 45 | EtMgBr | - | ~100 | Diastereomerically pure | [8] |
Applications in Drug Development
The Matteson homologation is a valuable tool in drug discovery and development for several reasons:
-
Stereoselective Synthesis: It allows for the precise construction of chiral centers, which is critical for the biological activity of many drug molecules.[1][3]
-
Iterative Synthesis: The reaction can be performed iteratively to build up complex carbon chains with multiple contiguous stereocenters.[2]
-
Versatility: A wide range of boronic esters and nucleophiles can be employed, enabling the synthesis of diverse molecular architectures.[9]
-
Industrial Scale-Up: The Matteson reaction has been successfully implemented in continuous flow processes for the large-scale production of pharmaceutical intermediates, such as for the β-lactamase inhibitor vaborbactam.[12]
Conclusion
The Matteson homologation is a robust and highly stereoselective method for the one-carbon extension of boronic esters. By following the detailed protocols and understanding the underlying mechanism, researchers can effectively utilize this reaction to synthesize complex and stereochemically rich molecules for applications in drug development and other areas of chemical science. Careful optimization of reaction conditions, particularly temperature and the choice of reagents, is key to achieving high yields and selectivities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Matteson Reactions | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Deprotection of Pinanediol Boronic Esters
Welcome to the technical support center for the deprotection of pinanediol boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the removal of the pinanediol protecting group from boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my pinanediol boronic ester proving to be difficult?
A1: Pinanediol boronic esters are known for their high thermodynamic and hydrolytic stability.[1][2][3] This stability, while advantageous for purification and storage, makes the removal of the pinanediol group challenging compared to other boronic esters like pinacol esters.[4][5] The rigid bicyclic structure of pinanediol creates a sterically hindered environment around the boron atom, impeding cleavage.[1]
Q2: My deprotection reaction is incomplete, and I still have a significant amount of starting material. What can I do?
A2: Incomplete deprotection is a common issue. Here are several troubleshooting steps you can take:
-
Increase Reaction Time and/or Temperature: Due to the high stability of pinanediol esters, prolonged reaction times or higher temperatures may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Use an Excess of Reagent: For transesterification methods, using a larger excess of the transesterifying agent (e.g., phenylboronic acid or diethanolamine) can shift the equilibrium towards the deprotected product.
-
Ensure Anhydrous Conditions (for certain methods): While hydrolysis is the goal, residual water in some initial steps of multi-step deprotections can interfere with reagents. Ensure solvents and reagents are appropriately dried if the protocol specifies.
-
Re-evaluate Your Deprotection Method: If optimizing the current conditions fails, your substrate may not be compatible with the chosen method. Consider switching to an alternative deprotection strategy (see the comparison table below).
Q3: I am observing unexpected side products in my reaction mixture. What are the likely causes?
A3: The formation of side products can be attributed to the reactivity of your substrate or the harshness of the deprotection conditions.
-
Protodeboronation: Under harsh acidic or basic conditions, or in the presence of certain metals, the C-B bond can be cleaved, leading to the formation of a protonated product instead of the desired boronic acid. If you suspect protodeboronation, consider milder deprotection methods.
-
Functional Group Incompatibility: Your starting material may contain functional groups that are not stable under the chosen deprotection conditions. For instance, acid-sensitive groups may degrade during acidic hydrolysis.[4] Review the compatibility of your substrate's functional groups with the chosen reagents and conditions.
-
Formation of Boroxines: Free boronic acids can dehydrate to form cyclic trimers called boroxines. This can often be reversed by treatment with water or by converting the boronic acid to a more stable derivative immediately after deprotection.
Q4: How do I choose the best deprotection method for my specific substrate?
A4: The choice of deprotection method depends on several factors, primarily the stability of your substrate and the functional groups present. The following decision-making workflow can guide your selection:
Caption: A decision tree to guide the selection of an appropriate deprotection method.
Troubleshooting Guides
Issue 1: Low Yield of Deprotected Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Increase the equivalents of the deprotecting agent. - Monitor the reaction closely by TLC or LC-MS. |
| Product Degradation | - If using harsh acidic or basic conditions, switch to a milder method like conversion to a trifluoroborate salt followed by gentle hydrolysis.[6] - Minimize exposure of the free boronic acid to air and moisture to prevent oxidation and boroxine formation. |
| Difficult Product Isolation | - For transesterification with phenylboronic acid, ensure efficient extraction of the desired boronic acid into the aqueous phase.[7] - If the product is volatile or water-soluble, consider lyophilization instead of solvent evaporation. |
| Protodeboronation | - Use milder reaction conditions. - Avoid prolonged exposure to strong acids or bases. |
Issue 2: Difficulty in Removing Pinanediol Byproduct
| Potential Cause | Troubleshooting Steps |
| Co-elution during Chromatography | - Pinanediol can be difficult to separate from polar boronic acids. Consider converting the crude product to a trifluoroborate salt, which is often crystalline and can be purified by recrystallization.[6] - Use a different stationary phase or solvent system for chromatography. |
| Aqueous Extraction Inefficiency | - Perform multiple extractions with fresh solvent. - Adjust the pH of the aqueous phase to ensure the desired boronic acid is in its most water-soluble form (as the boronate salt at high pH). |
Experimental Protocols
Method 1: Transesterification with Phenylboronic Acid
This method relies on shifting the equilibrium by using an excess of a more volatile or easily separable boronic acid.
Protocol:
-
Dissolve the pinanediol boronic ester (1.0 eq.) in a suitable organic solvent such as diethyl ether.
-
Add a solution of phenylboronic acid (2.0-3.0 eq.) in the same solvent.
-
Add water to create a biphasic system.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Separate the aqueous layer. The desired boronic acid is typically extracted into the aqueous phase, while the pinanediol phenylboronate remains in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the free boronic acid, or use it directly in the next step.
Caption: Workflow for the transesterification deprotection method.
Method 2: Conversion to Trifluoroborate Salt and Subsequent Hydrolysis
This two-step method involves the formation of a stable, often crystalline, trifluoroborate salt, which is then hydrolyzed under mild conditions.[6]
Protocol:
-
Formation of Trifluoroborate Salt:
-
Dissolve the pinanediol boronic ester (1.0 eq.) in a suitable solvent like methanol or THF.
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq.).
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can often be purified by recrystallization.
-
-
Hydrolysis of Trifluoroborate Salt:
-
Suspend the potassium trifluoroborate salt in a mixture of a suitable organic solvent (e.g., acetonitrile or acetone) and water.
-
Add an acid such as HCl or use a reagent like trimethylsilyl chloride (TMSCl) to facilitate hydrolysis.[8]
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the free boronic acid.
-
Method 3: Acidic Hydrolysis
This is a direct but often harsh method suitable for robust substrates.
Protocol:
-
Dissolve the pinanediol boronic ester in a suitable solvent that is miscible with aqueous acid (e.g., THF or dioxane).
-
Add an aqueous solution of a strong acid, such as 1-6 M hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction progress.[7]
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.
Data Summary
The following table provides a general comparison of the different deprotection methods. Note that the optimal conditions and outcomes will be substrate-dependent.
| Deprotection Method | Typical Reagents | Typical Conditions | Advantages | Disadvantages | Yields |
| Transesterification | Phenylboronic acid, isobutylboronic acid[7] | Biphasic (e.g., ether/water), room temp, 12-24h | Mild conditions, good for sensitive substrates. | Can have equilibrium issues leading to incomplete reaction; removal of the other boronic ester can be tricky.[5] | Moderate to High |
| Conversion to Trifluoroborate | KHF₂, then acid (e.g., HCl, TMSCl)[6] | Two steps: RT for salt formation, RT for hydrolysis. | Intermediate salt is often crystalline and easily purified; mild hydrolysis conditions.[8] | Two-step process; handling of fluoride reagents. | High |
| Acidic Hydrolysis | Strong acid (e.g., HCl)[7] | Reflux, 4-24h | Simple, one-step procedure. | Harsh conditions can degrade sensitive functional groups; risk of protodeboronation.[4] | Variable |
| Transesterification with DEA | Diethanolamine (DEA), then acid | Two steps: RT for DEA adduct formation, RT for hydrolysis | Adduct often precipitates, simplifying purification; mild conditions.[4] | Two-step process; may not be suitable for all substrates. | Moderate to High |
References
- 1. scribd.com [scribd.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Matteson Homologation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low diastereoselectivity in the Matteson homologation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Matteson homologation and why is diastereoselectivity important?
The Matteson homologation is a powerful carbon-carbon bond-forming reaction that extends a boronic ester by one carbon atom through the use of an α-halocarbanion. When a chiral auxiliary is used on the boronic ester, the reaction can proceed with high diastereoselectivity, allowing for the stereocontrolled synthesis of complex molecules with multiple stereocenters.[1][2] High diastereoselectivity is crucial for producing a single desired stereoisomer of a target molecule, which is often a requirement for pharmaceutical compounds where different stereoisomers can have vastly different biological activities.
Q2: What is the general mechanism of stereocontrol in the Matteson homologation?
The stereochemical outcome is primarily dictated by the chiral diol auxiliary attached to the boron atom. The reaction proceeds through the formation of a boronate complex upon addition of (dihalomethyl)lithium. In the presence of a Lewis acid, typically zinc chloride (ZnCl₂), a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon occurs. The chiral auxiliary directs this migration to happen preferentially on one face of the molecule, leading to the formation of one diastereomer in excess.[3][4]
Q3: What are the key factors that influence diastereoselectivity?
Several factors can significantly impact the diastereoselectivity of the Matteson homologation:
-
Chiral Auxiliary: The choice of the chiral diol is paramount. C₂-symmetric diols are known to provide excellent levels of stereocontrol.[3]
-
Lewis Acid: The presence and choice of a Lewis acid, most commonly ZnCl₂, is often essential for high diastereoselectivity. It facilitates the 1,2-migration and can help suppress side reactions.[3][5]
-
Reaction Temperature: Low temperatures (e.g., -78 °C to -100 °C) are generally required to enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.[6]
-
Substrate Structure: The steric and electronic properties of the migrating group on the boronic ester can influence the stereochemical outcome.
-
Reagents and Solvents: The purity of all reagents and the use of anhydrous solvents are critical for reproducible and highly selective reactions.
Troubleshooting Guide for Low Diastereoselectivity
Low diastereoselectivity is a common issue encountered during the Matteson homologation. This guide provides a systematic approach to identifying and resolving the problem.
Problem: The diastereomeric ratio (d.r.) of my product is close to 1:1 or significantly lower than expected.
Below is a troubleshooting workflow to diagnose and address the potential causes of low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Troubleshooting Steps
1. Verify Reaction Temperature
-
Issue: Inconsistent or insufficiently low temperatures can lead to a significant drop in diastereoselectivity. The formation of (dichloromethyl)lithium is typically performed at -100 °C, and the subsequent reaction with the boronic ester at -78 °C.[6]
-
Solution:
-
Use a cryostat or a well-insulated bath (e.g., liquid nitrogen/ethanol) to maintain a stable, low temperature.
-
Ensure the internal reaction temperature is monitored with a calibrated low-temperature thermometer.
-
Pre-cool solutions of reagents before addition.
-
2. Assess Lewis Acid (ZnCl₂) Addition
-
Issue: The absence, impurity (especially water), or incorrect stoichiometry of ZnCl₂ can result in poor diastereoselectivity. ZnCl₂ is crucial for promoting the stereoselective 1,2-migration.[3]
-
Solution:
-
Ensure that anhydrous ZnCl₂ is used. It should be freshly fused or dried under high vacuum before use.
-
Add ZnCl₂ as a solution in anhydrous THF to ensure proper mixing.
-
The stoichiometry of ZnCl₂ may need to be optimized, typically 1.0 to 1.2 equivalents are used.
-
3. Evaluate Reagent Quality and Stoichiometry
-
Issue: The purity of reagents and solvents is critical. Traces of water can quench the organolithium species and interfere with the Lewis acid. Incorrect stoichiometry of n-BuLi and dichloromethane can lead to side reactions.
-
Solution:
-
Use freshly distilled anhydrous solvents (e.g., THF).
-
Titrate the n-butyllithium solution to determine its exact concentration before use.
-
Use freshly opened or distilled dichloromethane.
-
Ensure the stoichiometry between n-BuLi and dichloromethane is carefully controlled (typically a slight excess of dichloromethane).
-
4. Examine Chiral Auxiliary
-
Issue: The enantiomeric purity of the chiral auxiliary directly impacts the maximum achievable diastereoselectivity. A less sterically demanding auxiliary may not provide sufficient facial bias for certain substrates.
-
Solution:
-
Confirm the enantiomeric purity of the chiral diol using appropriate analytical techniques (e.g., chiral HPLC or NMR with a chiral solvating agent).
-
If the substrate's migrating group is small, consider switching to a more sterically hindered chiral auxiliary to enhance stereochemical control.
-
5. Review Workup and Purification
-
Issue: The α-chloroboronic ester intermediate can be prone to epimerization, especially during workup or purification on silica gel.[6]
-
Solution:
-
Perform the workup at low temperatures and avoid prolonged contact with acidic or basic aqueous solutions.
-
If the α-chloroboronic ester is to be isolated, minimize its exposure to silica gel. If chromatography is necessary, consider using silica gel that has been treated with a neutral or slightly basic buffer.
-
Often, it is best to use the crude α-chloroboronic ester directly in the next step without purification.[6]
-
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following tables summarize quantitative data from the literature, illustrating the effect of various parameters on the diastereomeric ratio (d.r.).
Table 1: Effect of Lewis Acid (ZnCl₂) on Diastereoselectivity
| Entry | Substrate | Lewis Acid | d.r. | Reference |
| 1 | Phenylboronic ester derivative | None | Low | [3] |
| 2 | Phenylboronic ester derivative | ZnCl₂ (1.0 equiv) | >95:5 | [3] |
| 3 | Alkylboronic ester | None | Moderate | [5] |
| 4 | Alkylboronic ester | ZnCl₂ (1.2 equiv) | >99:1 | [3] |
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Reaction Step | Temperature (°C) | Diastereoselectivity | Reference |
| 1 | LiCHCl₂ formation | -78 | Good | [6] |
| 2 | LiCHCl₂ formation | -100 | Excellent | [6] |
| 3 | 1,2-Migration | Room Temperature | Decreased | [7] |
| 4 | 1,2-Migration | 0 | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Matteson Homologation with High Diastereoselectivity
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Chiral boronic ester
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Carbanion Formation:
-
To the flask, add anhydrous THF and cool to -100 °C using a liquid nitrogen/ethanol bath.
-
Add anhydrous dichloromethane (1.1 equivalents) via syringe.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -100 °C.
-
Stir the resulting colorless to pale yellow solution for 30 minutes at -100 °C.
-
-
Reaction with Boronic Ester:
-
In a separate flame-dried flask, dissolve the chiral boronic ester (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the boronic ester to the pre-formed (dichloromethyl)lithium solution at -100 °C via cannula.
-
Stir the reaction mixture at -100 °C for 10 minutes.
-
-
Lewis Acid Addition and 1,2-Migration:
-
In a separate flame-dried flask, prepare a solution of anhydrous ZnCl₂ (1.2 equivalents) in anhydrous THF.
-
Add the ZnCl₂ solution to the reaction mixture at -100 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude α-chloroboronic ester can often be used in the next step without further purification.
-
If purification is necessary, flash column chromatography on silica gel can be performed, but care should be taken to avoid epimerization. Using a short column and eluting quickly is recommended.
-
Visualizations
Caption: Simplified mechanism of the Matteson homologation.
References
- 1. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 2. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. Synthesis of α-Chloroboronic Esters via Photoredox-Catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters. | Semantic Scholar [semanticscholar.org]
Side reactions of (R)-Boroleu-(+)-pinanediol-hcl in acidic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential side reactions of (R)-Boroleu-(+)-pinanediol-HCl in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solution. | Hydrolysis of the pinanediol ester: Boronic esters are susceptible to hydrolysis in aqueous acidic conditions, reverting to the corresponding (R)-boroleucine boronic acid and (+)-pinanediol. | - Minimize exposure to aqueous acidic conditions. - Prepare solutions fresh before use. - If storage is necessary, use anhydrous aprotic solvents. - Monitor for the appearance of the boronic acid and pinanediol using techniques like HPLC or NMR. |
| Appearance of an unexpected peak with a mass corresponding to the loss of the boronic acid moiety. | Oxidative Deboronation: The carbon-boron bond can be susceptible to oxidative cleavage, resulting in the replacement of the boronic acid group with a hydroxyl group. | - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of free radicals. - Characterize the impurity by mass spectrometry to confirm the presence of the hydroxylated byproduct. |
| Changes in stereochemical purity (e.g., appearance of a diastereomer). | Epimerization: The stereocenter alpha to the boronic acid group may be prone to racemization under certain acidic conditions, leading to the formation of the corresponding (S)-diastereomer. This has been observed in similar peptide boronic acids.[1] | - Use the mildest acidic conditions possible. - Keep reaction or storage times as short as possible. - Analyze the stereochemical purity using a chiral HPLC method. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | On-column hydrolysis: If using reversed-phase HPLC with an acidic mobile phase, the compound can hydrolyze on the column during the analysis, leading to inaccurate quantification. | - Use a mobile phase with no pH modifier if possible.[2] - Consider using hydrophilic interaction liquid chromatography (HILIC) which uses a high percentage of organic solvent, minimizing on-column hydrolysis. - Employ aprotic and anhydrous diluents for sample preparation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic conditions?
A1: The two main degradation pathways are:
-
Hydrolysis: The boronic ester bond is cleaved by water, yielding (R)-boroleucine (the free boronic acid) and (+)-pinanediol. This is a common reaction for boronic esters in aqueous environments.[4]
-
Oxidative Deboronation: The carbon-boron bond is replaced by a carbon-oxygen bond, resulting in a hydroxylated byproduct and the elimination of the boron moiety.[5]
Q2: How does pH affect the stability of the pinanediol ester?
A2: The hydrolysis of boronic esters is pH-dependent. While pinanediol esters are among the more hydrolytically stable boronic esters, their stability decreases in both acidic and basic aqueous solutions.[4][6] The rate of hydrolysis is generally faster at physiological pH compared to more acidic conditions, but significant degradation can still occur under acidic stress.[7]
Q3: Are there any other potential side reactions to be aware of?
A3: Yes, epimerization at the chiral center adjacent to the boron atom is a potential side reaction, especially under harsh acidic conditions or elevated temperatures. This can lead to the formation of a diastereomeric impurity.[1]
Q4: How can I monitor for these side reactions?
A4: The most effective way to monitor for these side reactions is through chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[8][9] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR can be used to monitor the hydrolysis of the pinanediol ester and the formation of the corresponding boronic acid.
Quantitative Data on Degradation
Disclaimer: The following data is for bortezomib and should be used as a general guide. The actual stability of this compound may vary and should be determined experimentally.
| Condition | Time | % Degradation of Bortezomib | Reference |
| 0.2 M HCl | 2 hours | Significant Degradation | [9] |
| Acidic Stress | Not Specified | 5.8% | [1] |
Experimental Protocols
Protocol: Stress Testing and Stability Analysis of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential side reactions in acidic conditions, based on ICH guideline Q1A(R2).[1][8]
1. Objective: To evaluate the stability of this compound in acidic conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
HPLC grade acetonitrile and water
-
Formic acid (for mobile phase, if necessary)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or DAD detector and preferably a mass spectrometer (LC-MS)
-
A suitable HPLC column (e.g., C18, or a HILIC column to minimize on-column hydrolysis)
3. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
For the acid stress study, add an equal volume of the stock solution to a solution of hydrochloric acid to achieve the desired final acid concentration (e.g., 0.05 M HCl).
-
Prepare a control sample by diluting the stock solution with the solvent mixture without acid.
4. Stress Conditions:
-
Incubate the acidic sample solution at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with a suitable base (if necessary for the analytical method) and dilute to a suitable concentration for HPLC analysis. Store samples at a low temperature (e.g., 4°C) until analysis.
5. HPLC-UV/MS Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Column: Waters XTerra MS C18 (to minimize on-column hydrolysis) or a ZIC-cHILIC column.[2][6]
-
Mobile Phase A: Water (with or without a low concentration of formic acid, e.g., 0.1%).
-
Mobile Phase B: Acetonitrile (with or without a low concentration of formic acid, e.g., 0.1%).
-
Gradient: A suitable gradient to ensure separation of all components.
-
Flow Rate: e.g., 1.0 mL/min.
-
Injection Volume: e.g., 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) and MS detection to identify the mass of the parent and any degradation products.
-
6. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the relative peak areas of any degradation products.
-
Use the MS data to propose structures for the observed degradation products.
Visualizations
Degradation Pathway
Caption: Potential degradation pathways of this compound in acidic conditions.
Experimental Workflow
References
- 1. database.ich.org [database.ich.org]
- 2. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helago-sk.sk [helago-sk.sk]
- 4. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Suzuki Coupling with Pinanediol Boronates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving pinanediol boronates.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with a pinanediol boronate is giving a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with pinanediol boronates can stem from several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For sterically hindered substrates, specialized ligands like Buchwald's SPhos or XPhos may be necessary to facilitate the reaction.
-
Reaction Conditions: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic ester for transmetalation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions like protodeboronation.
-
Substrate Quality: Verify the purity of your aryl halide and pinanediol boronate. Impurities in the starting materials can inhibit the catalyst.
Q2: I suspect protodeboronation of my pinanediol boronate is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common issue, especially with electron-rich or heteroaromatic boronates. Here are some strategies to mitigate this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Switching to a milder base like potassium fluoride (KF) or using carefully controlled amounts of a stronger base can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Running the reaction under anhydrous conditions can help minimize protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.
Q3: The reaction seems to stall, or the conversion is incomplete, especially with sterically hindered substrates. How can I improve the reaction efficiency?
A3: Steric hindrance from the bulky pinanediol group and substituted aryl partners can slow down the reaction. Consider the following adjustments:
-
Ligand Choice: For sterically demanding couplings, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃).[2] These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.
-
Catalyst System: Using a pre-formed catalyst or a palladacycle can sometimes improve activity and reproducibility with challenging substrates.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates. However, this should be balanced with the potential for increased side reactions.
-
Solvent: A solvent that can solubilize all components and is stable at higher temperatures, such as dioxane or toluene, is often a good choice.
Q4: I am observing the formation of homocoupled byproducts from my boronate. What causes this and how can I prevent it?
A4: Homocoupling of the boronic ester is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial for minimizing this side reaction. Using bulkier phosphine ligands can also help suppress homocoupling.
Frequently Asked Questions (FAQs)
Q1: Are pinanediol boronates more or less reactive than pinacol boronates in Suzuki couplings?
A1: Pinanediol boronates are generally considered to be more sterically hindered than their pinacol counterparts. This increased steric bulk can sometimes lead to slower reaction rates. However, they are also known for their high stability, which can be advantageous in preventing premature decomposition.[3] The choice between pinanediol and pinacol boronates often depends on the specific substrates and the need to balance reactivity with stability.
Q2: Can I use alcoholic solvents like ethanol or isopropanol in a Suzuki coupling with pinanediol boronates?
A2: While Suzuki couplings can be performed in alcoholic solvents, there is a risk of transesterification, where the pinanediol group is exchanged with the solvent alcohol. This can lead to the formation of different boronic esters with varying reactivity, potentially complicating the reaction outcome. If an alcoholic solvent is necessary, it is advisable to use a large excess of it or to screen conditions carefully. In many cases, aprotic solvents like dioxane, THF, or toluene are preferred.
Q3: How critical is the water content when using aqueous base solutions?
A3: The amount of water can significantly impact the reaction. While water is necessary to dissolve many inorganic bases and can promote the catalytic cycle, an excess of water can lead to hydrolysis of the pinanediol boronate back to the boronic acid and pinanediol.[4] This can be particularly problematic if the free boronic acid is unstable. The optimal amount of water is often a fine balance and may need to be determined empirically for a specific reaction. Some reactions benefit from anhydrous conditions to avoid these complications.[5]
Q4: What is the recommended general procedure for a Suzuki coupling with a pinanediol boronate?
A4: A general starting point for a Suzuki coupling with a pinanediol boronate is as follows. Note that optimization of each parameter is often necessary.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the pinanediol boronate (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Bases in Suzuki-Miyaura Couplings with Aryl Boronic Esters
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Anhydrous or aqueous dioxane/toluene, 80-110 °C | Often provides high yields, effective for challenging couplings. | Can be strongly basic, potentially leading to side reactions with sensitive substrates. |
| K₂CO₃ | Aqueous dioxane/toluene/DMF, 80-110 °C | Milder than K₃PO₄, widely applicable. | May not be strong enough for less reactive substrates. |
| Cs₂CO₃ | Anhydrous or aqueous dioxane/toluene, 80-110 °C | Often gives high yields, good for difficult couplings. | More expensive than other carbonate bases. |
| KF | Anhydrous THF/dioxane, RT-80 °C | Mild conditions, can minimize protodeboronation. | May not be effective for all substrate combinations. |
Table 2: Common Solvents for Suzuki Couplings with Boronic Esters
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Dioxane | Anhydrous or aqueous mixtures, 80-110 °C | Good solvating power, high boiling point. | Can be difficult to make completely anhydrous. |
| Toluene | Anhydrous or aqueous mixtures, 80-110 °C | High boiling point, forms an azeotrope with water. | Less polar than dioxane, may not dissolve all reagents. |
| THF | Anhydrous or aqueous mixtures, reflux | Lower boiling point allows for milder conditions. | May not be suitable for reactions requiring high temperatures. |
| DMF | Anhydrous, 80-120 °C | High boiling point, good for dissolving polar compounds. | Can be difficult to remove, may participate in side reactions at high temperatures. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of an Aryl Pinanediol Boronate with an Aryl Bromide:
Materials:
-
Aryl Pinanediol Boronate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, aryl pinanediol boronate, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the limiting aryl bromide should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pinacol Rearrangement in Pinanediol Boronate Chemistry
This technical support guide provides troubleshooting advice and frequently asked questions regarding the pinacol rearrangement, a potential side reaction when using pinanediol as a chiral auxiliary in boronic ester chemistry. This resource is intended for researchers, scientists, and professionals in drug development who utilize these reagents in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the pinacol rearrangement in the context of pinanediol boronic esters?
A1: The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde.[1][2] In the context of pinanediol boronic esters, the pinanediol backbone, which serves as a chiral auxiliary, can undergo this rearrangement under acidic conditions. This process involves the migration of a carbon-carbon bond within the pinane skeleton, leading to a structural reorganization and the formation of a carbonyl compound, effectively destroying the chiral auxiliary and generating a significant impurity.[3][4]
Q2: Why is this side reaction a concern in my synthesis?
A2: This side reaction is problematic for several reasons:
-
Yield Reduction: It consumes the starting boronic ester, lowering the yield of the desired product.
-
Product Contamination: It generates a ketone or aldehyde byproduct, which can be difficult to separate from the target molecule due to similar polarities.
-
Loss of Stereocontrol: The rearrangement destroys the chiral pinanediol auxiliary, compromising the stereochemical integrity of the reaction.
Q3: What reaction conditions favor the pinacol rearrangement of the pinanediol moiety?
A3: The pinacol rearrangement is primarily promoted by acidic conditions.[1][3] Key factors include:
-
Presence of Brønsted or Lewis Acids: Strong acids like H₂SO₄ or Lewis acids such as zinc chloride (ZnCl₂), sometimes used in reactions like the Matteson homologation, can catalyze the rearrangement.[5][6]
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the rearrangement to occur, leading to increased byproduct formation.[7]
-
Protic Solvents: The presence of protic species can facilitate the initial protonation step of the rearrangement mechanism.
Q4: How can I suppress or prevent this side reaction?
A4: Minimizing the pinacol rearrangement involves careful control of reaction conditions:
-
Avoid Strongly Acidic Conditions: Whenever possible, perform reactions under neutral or basic conditions. If an acidic workup is required, use mild acids and low temperatures.
-
Judicious Use of Lewis Acids: If a Lewis acid is necessary, consider using it at cryogenic temperatures (e.g., -78 °C or -100 °C) to disfavor the rearrangement pathway. In some cases, it may be possible to omit the Lewis acid catalyst altogether.[5][8]
-
Temperature Control: Maintain the lowest practical temperature throughout the reaction and workup.
-
Aprotic Solvents: Use anhydrous and aprotic solvents to limit the availability of protons.
Q5: How can I detect the formation of the pinacol rearrangement byproduct?
A5: The rearranged byproduct, being a ketone, can typically be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The byproduct may appear as a new spot with a different Rf value compared to the starting material and desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR may show characteristic signals for the rearranged pinane skeleton and the absence of the diol protons. ¹³C NMR will show a distinct carbonyl peak (typically in the 190-220 ppm range).
-
Mass Spectrometry (MS): The byproduct will have a different mass-to-charge ratio than the desired product.
Troubleshooting Guide
Problem: Low yield of the desired product accompanied by a major, unidentified byproduct suspected to be from rearrangement.
This guide helps you diagnose and resolve the issue of unintended pinacol rearrangement.
| Possible Cause | Explanation | Recommended Solution |
| Excessive Acidity | The reaction or workup is performed under strongly acidic conditions, protonating a hydroxyl group on the pinanediol backbone and initiating the rearrangement.[2][9] | Neutralize the reaction mixture carefully before extraction.Use a buffered aqueous solution (e.g., saturated NaHCO₃ or phosphate buffer) for the workup.If purification requires acidic conditions, keep the exposure time minimal and the temperature low. |
| Lewis Acid Catalyst | Lewis acids like ZnCl₂, often used in Matteson homologations, can promote the rearrangement, especially at higher temperatures.[5] | Perform the reaction at the lowest effective temperature (e.g., -78 °C to -100 °C).[10]Investigate if the Lewis acid is strictly necessary for your specific substrate; it can sometimes be omitted.[5]Consider alternative Lewis acids that may be less prone to inducing the rearrangement. |
| High Reaction Temperature | The reaction is run at an elevated temperature, providing sufficient energy to overcome the activation barrier for the rearrangement.[7] | Maintain strict temperature control throughout the reaction.If the primary reaction is sluggish at low temperatures, consider longer reaction times instead of increasing the temperature. |
| Hydrolysis During Purification | Pinanediol boronates, while relatively stable, can hydrolyze on silica gel, releasing the free boronic acid and pinanediol.[11][12] The acidic nature of silica gel can then promote the rearrangement of the released pinanediol. | Minimize contact time with silica gel.Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.Explore alternative purification methods like distillation or crystallization if applicable. |
Reaction Condition Summary
The following table summarizes the key factors influencing the pinacol rearrangement side reaction.
| Factor | Conditions Favoring Pinacol Rearrangement | Conditions Suppressing Pinacol Rearrangement |
| pH / Acidity | Strong Brønsted or Lewis acids present[5][6] | Neutral, basic, or mildly acidic conditions |
| Temperature | Elevated temperatures (e.g., > 0 °C to reflux)[7] | Cryogenic temperatures (e.g., -78 °C, -100 °C)[10] |
| Catalysts | Strong Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[5][13] | Omission of Lewis acid or use under cryogenic conditions[5] |
| Solvent | Protic solvents (e.g., alcohols, water) | Anhydrous, aprotic solvents (e.g., THF, ether, CH₂Cl₂) |
| Workup | Acidic aqueous wash (e.g., 1M HCl) | Neutral or basic aqueous wash (e.g., water, brine, sat. NaHCO₃) |
Visual Guides
Reaction Mechanism: Pinacol Rearrangement of the Pinanediol Auxiliary
Caption: Mechanism of the acid-catalyzed pinacol rearrangement.
Experimental Workflow: Identifying the Point of Side Reaction
Caption: Typical workflow showing where the side reaction occurs.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting the pinacol rearrangement.
Key Experimental Protocols
Protocol 1: Matteson Homologation with Suppression of Pinacol Rearrangement
This protocol for the synthesis of an α-chloro boronic ester is adapted from established methodologies and includes critical steps to minimize the pinacol rearrangement.[8][10]
Materials:
-
(+)-Pinanediol alkylboronic ester
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂), 0.5M solution in THF (optional, see notes)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Boronic Ester Solution: Dissolve the (+)-pinanediol alkylboronic ester (1.0 eq) in anhydrous THF.
-
Cooling (Critical Step): Cool the solution to -100 °C using a liquid nitrogen/ether bath. Maintaining this extremely low temperature is crucial to suppress the pinacol rearrangement.
-
LiCHCl₂ Preparation: In a separate flame-dried flask, prepare a fresh solution of dichloromethyllithium (LiCHCl₂) by adding n-BuLi (1.1 eq) to a solution of CH₂Cl₂ (1.2 eq) in anhydrous THF at -100 °C.
-
Addition: Slowly add the freshly prepared LiCHCl₂ solution to the cooled boronic ester solution via cannula or dropping funnel. Crucially, maintain the internal reaction temperature below -95 °C during the entire addition.
-
Stirring: After the addition is complete, stir the reaction mixture at -100 °C for an additional 15-30 minutes.
-
Lewis Acid (Optional & Critical): If the subsequent rearrangement of the borate complex is slow, a pre-cooled (-100 °C) solution of anhydrous ZnCl₂ in THF can be added.[8] However, ZnCl₂ is a potent catalyst for the pinacol rearrangement; its omission is recommended if possible.[5]
-
Quenching: Quench the reaction at -100 °C by slowly adding a pre-cooled quenching agent (e.g., anhydrous methanol or a buffer).
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup using neutral or slightly basic solutions (e.g., saturated NH₄Cl followed by saturated NaHCO₃). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude α-chloroboronic ester quickly, avoiding prolonged exposure to silica gel.
Protocol 2: Analytical HPLC Method for Detecting Rearrangement Byproduct
Objective: To separate and quantify the desired pinanediol boronic ester from the potential ketone byproduct.
Instrumentation & Columns:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. Chiral columns may be necessary if diastereomeric products are formed.[5]
Mobile Phase & Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. Due to the potential for on-column hydrolysis, aprotic diluents and basic mobile phases (pH up to 12.4 with an ion-pairing reagent) have been used to stabilize reactive pinacol boronates.[12]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducibility.
-
Detection: Use a UV detector set to a wavelength where the aromatic portion of your molecule absorbs (e.g., 254 nm).
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the crude reaction mixture in a suitable aprotic solvent (e.g., acetonitrile) to prevent hydrolysis before injection.[12]
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram. The rearranged ketone byproduct will likely have a different retention time than the desired boronic ester product.
-
Quantify the relative peak areas to determine the ratio of product to byproduct, which indicates the extent of the side reaction.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. ijfmr.com [ijfmr.com]
- 8. SYNTHESIS OF AMINO BORONIC ACIDS AND CHIRAL SYNTHESIS WITH BORONIC ESTERS - ProQuest [proquest.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of α-Amino Acids with (R)-Boroleu-(+)-pinanediol-HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of α-amino acid synthesis using (R)-Boroleu-(+)-pinanediol-HCl.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in α-amino acid synthesis?
A1: this compound is a chiral boronic ester derivative. The (+)-pinanediol acts as a chiral auxiliary, a stereogenic group temporarily incorporated to control the stereochemical outcome of the synthesis.[1] Its rigid bicyclic structure creates a well-defined chiral environment, enabling high levels of stereocontrol during the formation of new stereocenters, leading to the synthesis of enantiomerically enriched α-amino acids.
Q2: What is the key reaction involved in the synthesis of α-amino acids using this reagent?
A2: The primary transformation is the Matteson homologation reaction.[2] This reaction involves the extension of the boronic ester by a single carbon atom, proceeding with high diastereoselectivity to form an α-chloro boronic ester intermediate. This intermediate can then be subjected to nucleophilic substitution to introduce the amino group, followed by deprotection and oxidation to yield the desired α-amino acid.
Q3: What are the most common reasons for low yield in this synthesis?
A3: Common causes for low yield include:
-
Poor quality or degraded boronic ester: Boronic acids and their esters can be unstable and susceptible to degradation over time, especially with exposure to moisture and air.[3]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction's efficiency.
-
Presence of oxygen: Oxygen can deactivate catalysts (if used) and promote side reactions.[3]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, reducing the amount of available starting material.[3]
Q4: How can I improve the diastereoselectivity of the reaction?
A4: Diastereoselectivity is primarily controlled by the chiral auxiliary, (+)-pinanediol. However, reaction conditions also play a crucial role. Lowering the reaction temperature during the homologation step often leads to higher diastereoselectivity. The choice of solvent and the specific nucleophile used in subsequent steps can also influence the stereochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Degraded this compound | Store the reagent under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). Assess the purity of the starting material before use. |
| Ineffective generation of the carbanion (e.g., dichloromethyllithium) | Ensure anhydrous conditions for the generation of the carbanion. Use freshly titrated n-butyllithium. Maintain a very low temperature (-100 °C) during its formation and reaction. | |
| Inefficient homologation | The addition of a Lewis acid, such as zinc chloride, can promote the rearrangement of the "ate" complex and improve the yield of the α-chloro boronic ester.[2] | |
| Significant Side Products (e.g., Protodeboronation) | Presence of proton sources (e.g., water, acidic impurities) | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. A weaker base might also mitigate this side reaction.[4] |
| High reaction temperature | Maintain the recommended low temperatures throughout the reaction, especially during the addition of the carbanion and the subsequent rearrangement. | |
| Inappropriate workup | Quench the reaction at low temperature before warming to room temperature. Use a buffered or non-acidic aqueous solution for the initial workup if the product is sensitive to acid. | |
| Low Diastereoselectivity | Reaction temperature is too high | Conduct the homologation step at very low temperatures (e.g., -100 °C to -78 °C) to maximize the directing effect of the chiral auxiliary. |
| Steric hindrance | For sterically demanding substrates, the diastereoselectivity may be lower. Optimization of the nucleophile in the subsequent substitution step may be necessary. | |
| Difficulty in Product Isolation/Purification | Formation of boroxines | Boronic acids can dehydrate to form cyclic trimers (boroxines), which can complicate purification. This can sometimes be reversed by the controlled addition of water during workup.[4] |
| Hydrolysis of the pinanediol ester on silica gel | Pinanediol esters are generally stable to silica gel chromatography. However, if hydrolysis is suspected, consider using a less polar solvent system or alternative purification methods like crystallization. |
Experimental Protocols
General Protocol for Matteson Homologation
This protocol is a generalized procedure for the asymmetric homologation step.
-
Preparation of the Boronic Ester Solution:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the this compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
-
Generation of Dichloromethyllithium (LiCHCl₂):
-
In a separate flame-dried flask, cool a solution of dichloromethane in anhydrous THF to -100 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) while maintaining the temperature at -100 °C.
-
Stir the resulting mixture for approximately 20-30 minutes.
-
-
Homologation Reaction:
-
Transfer the cold LiCHCl₂ solution to the solution of the boronic ester via a cannula, ensuring the temperature of the reaction mixture remains at -100 °C.
-
Stir the reaction mixture at -100 °C for 30 minutes.
-
Add anhydrous zinc chloride (ZnCl₂) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloro boronic ester. This intermediate is often used in the next step without further purification.
-
Visualizations
Caption: Experimental workflow for the Matteson homologation of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Hydrolysis of (R)-Boroleu-(+)-pinanediol-HCl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the hydrolysis of (R)-Boroleu-(+)-pinanediol-HCl. The deprotection of the robust pinanediol ester to yield the free boronic acid is a critical step that often presents significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis of this compound slow or incomplete?
A1: The pinanediol boronic ester is exceptionally stable and resistant to hydrolysis. This stability is due to the rigid, pre-organized structure of the pinanediol moiety, which forms the ester with minimal loss of entropy, making the equilibrium favor the ester form.[1] Simple hydrolysis under neutral or mildly acidic/basic conditions is often insufficient to drive the reaction to completion.[2][3]
Q2: What are the most effective methods for deprotecting the (+)-pinanediol group?
A2: Due to the high stability of the ester, direct hydrolysis is often problematic. More reliable, high-yielding methods typically involve a two-step process. The most common strategies include:
-
Transesterification with Diethanolamine (DEA): This involves converting the pinanediol ester to a diethanolamine-boronate adduct, which is then easily hydrolyzed under mild acidic conditions.[3][4] This method is known for its tolerance of various functional groups and straightforward product isolation.[4]
-
Conversion to Fluorinated Intermediates: Treatment with potassium hydrogen difluoride (KHF₂) can convert the boronate ester into a trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[5]
-
Biphasic Transesterification: Using another boronic acid in a two-phase system can also be employed to facilitate the removal of the pinanediol group.[3]
Q3: I am observing unexpected side products during my reaction or workup. What are they and how can I avoid them?
A3: A common side product is the corresponding boroxine , which is a cyclic trimer formed by the dehydration of the final boronic acid product.[2] This is especially prevalent if the reaction workup involves removing water under harsh conditions. To minimize boroxine formation, use anhydrous solvents where possible during workup and avoid excessive heating. Additionally, boronic acids can be susceptible to oxidation, so running reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: A multi-faceted approach is best for monitoring the reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for quantifying the disappearance of the starting material and the appearance of the product.[6] It is crucial to develop a stability-indicating method.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This provides higher resolution and is invaluable for identifying the desired product, intermediates, and any byproducts by their mass.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the disappearance of pinanediol protons. ¹¹B NMR is particularly powerful for observing the chemical shift change as the boron center converts from a tetrahedral ester to a trigonal planar boronic acid.[6]
Q5: My final (R)-BoroLeucine product seems to degrade after isolation. What are the best practices for handling and storage?
A5: Free boronic acids can be unstable, especially if they are not perfectly pure.[3][4] They can dehydrate to form boroxines or undergo oxidation.[2] For storage, it is critical to keep the purified product in a tightly sealed container at low temperatures (< -15°C), under an inert atmosphere (argon or nitrogen), and protected from light.[2] If subsequent reactions do not require high purity, it is often best to use the crude product immediately after workup.
Troubleshooting Guide
This table outlines common problems encountered during the hydrolysis of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution | Key Parameters & Notes |
| Incomplete Reaction | High thermodynamic stability of the pinanediol ester. | Switch from direct hydrolysis to a two-step transesterification/hydrolysis method using diethanolamine (DEA). | Use 1.1 equivalents of DEA in an anhydrous solvent like ether at room temperature, followed by hydrolysis with 0.1 M HCl.[3][4] |
| Low Product Yield | Product degradation during workup (e.g., boroxine formation). | Minimize water and heat during solvent removal. Purify quickly and store under inert, anhydrous conditions.[2] | Boroxines are trimetric anhydrides that can sometimes be converted back to the acid with careful addition of water. |
| Harsh reaction conditions causing decomposition of the product. | Employ milder deprotection methods, such as the DEA protocol, which is known for its functional group tolerance.[4] | Avoid strong, concentrated acids or bases, especially if other sensitive functional groups are present. | |
| Difficult Purification | The product is highly polar or adheres to silica gel. | Consider deactivating silica gel with triethylamine in the eluent. Alternatively, explore other purification methods like crystallization or preparative HPLC.[2] | A short plug of silica is often better than a long column to minimize on-column degradation.[2] |
| Inconsistent HPLC Results (e.g., peak tailing, new peaks appearing) | On-column degradation (hydrolysis) of the boronic ester or acid. | Reduce the analyte's residence time on the column by using a shorter column or a faster gradient. Prepare samples in an aprotic diluent (e.g., acetonitrile) to minimize pre-injection hydrolysis.[6] | Interactions with free silanol groups on the column can also cause issues; using an end-capped column or adding a competing base like triethylamine to the mobile phase can help.[6] |
Experimental Protocols
Protocol 1: Two-Step Deprotection via Diethanolamine (DEA) Transesterification
This method is often successful when direct hydrolysis fails and is adapted from established procedures for deprotecting stable boronate esters.[3][4]
Step 1: Transesterification with Diethanolamine
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether, add diethanolamine (1.1 equiv).
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct typically forms within minutes.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed (usually 30-60 minutes).
Step 2: Hydrolysis of the DEA Adduct
-
To the reaction mixture containing the white precipitate, add a solution of 0.1 M aqueous HCl.
-
Stir the biphasic mixture vigorously for 20-30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (R)-BoroLeucine product.
Visualizations
Caption: Reaction scheme for the two-step deprotection of this compound.
Caption: A logical workflow for troubleshooting common hydrolysis issues.
References
Technical Support Center: Purification of Products Synthesized with (R)-Boroleu-(+)-pinanediol-HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using (R)-Boroleu-(+)-pinanediol-HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products synthesized using this compound?
The most common purification techniques for boronic esters, including those derived from this compound, are silica gel chromatography, crystallization, and distillation. The choice of method depends on the physical properties (e.g., solid, oil) and stability of the target compound. For many products, a simple filtration through a plug of silica gel may be sufficient if the crude material is of high purity.
Q2: My boronic ester seems to be degrading on the silica gel column. What is happening and how can I prevent it?
Pinanediol boronic esters can be susceptible to hydrolysis on silica gel, especially if the silica gel has adsorbed moisture or is acidic. This can lead to the formation of the corresponding boronic acid, which may either stick to the column or elute as an impurity.
To mitigate this, consider the following:
-
Use anhydrous solvents and freshly dried silica gel.
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Use a less polar eluent system: This can help to move the compound off the column faster, reducing the contact time with the stationary phase.
-
Employ a short silica gel plug: For compounds that are sensitive but relatively nonpolar, a quick filtration through a short plug of silica can remove polar impurities without significant degradation.
Q3: I am observing epimerization of my chiral center during purification. What are the likely causes and solutions?
Epimerization at the carbon alpha to the boron atom can be a significant issue, particularly under basic conditions. Exposure to bases during aqueous work-up or chromatography on a basic stationary phase can lead to a loss of stereochemical purity.
Solutions:
-
Maintain neutral or slightly acidic conditions during work-up and purification.
-
Use silica gel , which is generally neutral to slightly acidic, for chromatography. Avoid basic alumina.
-
If basic conditions are necessary for other reasons, minimize the exposure time and temperature.
Q4: What are the best practices for the deprotection of the (+)-pinanediol group after purification?
Deprotection of the highly stable pinanediol ester can be challenging. Common methods include:
-
Acidic Hydrolysis: Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the ester. However, this method carries a risk of racemization (5-10%), so careful monitoring of optical purity is crucial.[1]
-
Transesterification: This involves reacting the pinanediol ester with another diol or boronic acid in a biphasic system to generate the free boronic acid.
-
Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen difluoride (KHF2) can form a stable trifluoroborate salt, which can then be hydrolyzed to the boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products synthesized with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Chromatography | 1. The compound is highly polar and strongly adsorbed to the silica gel. 2. The compound is degrading on the column. | 1. Gradually increase the polarity of the eluent. Consider using a stronger solvent system (e.g., with methanol). 2. Use deactivated silica gel (pre-treated with triethylamine). 3. Use a shorter column or a silica plug. 4. Consider alternative purification methods like recrystallization or converting the product to a more stable derivative for purification (e.g., a diethanolamine adduct). |
| Product Co-elutes with Impurities | 1. The polarity of the product and impurities are very similar. 2. The chosen eluent system has poor selectivity. | 1. Optimize the eluent system by trying different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Consider using a different stationary phase, such as alumina (neutral or basic, depending on compound stability). 3. If the product is an oil, attempt to crystallize it or a derivative. |
| Product is an Oil and Difficult to Purify by Chromatography | 1. The compound has a low melting point or is amorphous. | 1. Attempt distillation if the compound is thermally stable. 2. Consider converting the oil to a crystalline derivative for purification. For example, forming a salt or an adduct with another molecule. 3. Preparative HPLC can be an option for small-scale purifications. |
| Recrystallization Fails or Gives Poor Yield | 1. The chosen solvent system is not ideal. 2. The product is too soluble in the chosen solvent, even at low temperatures. 3. The cooling process is too rapid, leading to precipitation instead of crystallization. | 1. Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. Use a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Scratch the inside of the flask with a glass rod to induce crystallization. 5. Add a seed crystal of the pure compound. |
Quantitative Data
The following table summarizes purification data for bortezomib, a drug synthesized from a related pinanediol boronic ester intermediate. This data can serve as a reference for expected purities and yields.
| Purification Method | Starting Material Purity (HPLC) | Final Product Purity (HPLC) | Yield | Reference |
| Recrystallization from MeCN/i-PrOH | 97.9% | 99.7% | 76.9% | [2] |
| Recrystallization from MeCN | 90.7% | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: General Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of Bortezomib (Example)
This protocol is for the final deprotected product but illustrates a typical recrystallization procedure.
-
Dissolution: A mixture of crude bortezomib (24.2 g, 63.0 mmol, HPLC purity: 97.9%), acetonitrile (MeCN, 181.5 mL), and isopropanol (i-PrOH, 12.1 mL) was stirred at room temperature.[2]
-
Crystallization: The mixture was stirred for 4 hours to allow for crystallization.[2]
-
Isolation: The solid was collected by filtration.[2]
-
Drying: The collected solid was dried at 30°C under vacuum overnight to provide pure bortezomib.[2]
Visualizations
Caption: A troubleshooting workflow for common purification issues.
Caption: Deprotection pathways for the (+)-pinanediol group.
References
Impact of reagent purity on the stereochemical outcome of Matteson homologation
Welcome to the technical support center for the Matteson homologation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their stereoselective homologation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Matteson homologation, with a focus on the impact of reagent purity on the stereochemical outcome.
Issue 1: Low Diastereoselectivity (or Enantioselectivity)
Low stereoselectivity is a frequent issue and can often be traced back to reagent purity and reaction conditions.
Question: My Matteson homologation is giving a low diastereomeric ratio (d.r.). What are the potential causes and how can I fix it?
Answer:
Several factors can contribute to poor diastereoselectivity. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions for Low Diastereoselectivity:
| Potential Cause | Explanation | Recommended Action | Expected Outcome |
| Impure n-Butyllithium (n-BuLi) | Commercial n-BuLi can contain varying amounts of lithium alkoxides from degradation upon storage. These alkoxides are basic but less effective at clean deprotonation of dichloromethane, potentially leading to side reactions or incomplete formation of the dichloromethyllithium reagent. This can alter the stoichiometry and reaction kinetics, thereby reducing stereoselectivity. | Titrate your n-BuLi solution before use to determine the exact concentration of active reagent. Use freshly purchased, high-quality n-BuLi whenever possible. | Accurate stoichiometry of the lithiating agent ensures the clean and efficient formation of the dichloromethyllithium, minimizing side reactions that can negatively impact the diastereomeric ratio. |
| Wet Solvents (e.g., THF, Diethyl Ether) | Traces of water or other protic impurities in the reaction solvent will quench the highly basic n-BuLi and the dichloromethyllithium reagent. This not only reduces the yield but can also affect the stereochemical outcome by altering the concentration of the active reagents and potentially leading to the formation of lithium hydroxide, which can catalyze side reactions. | Ensure all solvents are rigorously dried before use. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl under an inert atmosphere. | The absence of protic impurities ensures the stability and desired reactivity of the organolithium species, which is critical for maintaining high stereoselectivity. |
| Impure Dichloromethane (CH₂Cl₂) | Dichloromethane can contain acidic impurities (from degradation) or stabilizers that can react with n-BuLi. Acidic impurities will consume the base, while some stabilizers might interfere with the reaction. Water is also a common impurity. | Use a fresh bottle of high-purity, anhydrous dichloromethane. For highly sensitive reactions, it is recommended to distill dichloromethane from calcium hydride before use. | Pure, dry dichloromethane ensures the efficient and clean generation of dichloromethyllithium, preventing side reactions that could lower the diastereoselectivity. |
| Suboptimal Reaction Temperature | The dichloromethyllithium reagent is thermally unstable and decomposes at temperatures above -60 °C. Running the lithiation at too high a temperature can lead to the formation of dichlorocarbene and other byproducts, which can result in a lower yield and reduced stereoselectivity. | Maintain a consistently low temperature during the generation of dichloromethyllithium, typically between -100 °C and -78 °C. Use a cryocool or a well-maintained dry ice/acetone or liquid nitrogen/ethanol bath. | Strict temperature control prevents the decomposition of the thermally sensitive dichloromethyllithium, ensuring its availability for the desired stereoselective reaction with the boronic ester. |
| Epimerization of the α-Chloroboronic Ester | The intermediate α-chloroboronic ester can undergo epimerization, especially in the presence of Lewis acids like LiCl (a byproduct of the lithiation). This is particularly problematic for arylboronic esters.[1] | Minimize the time between the formation of the α-chloroboronic ester and the subsequent nucleophilic addition. Perform the homologation as a one-pot procedure without isolating the intermediate.[1] The addition of a Lewis acid like ZnCl₂ can accelerate the desired 1,2-migration and minimize the time for epimerization.[2] | A shorter reaction time for the intermediate α-chloroboronic ester reduces the likelihood of epimerization, thereby preserving the stereochemical integrity of the newly formed stereocenter. |
| Impure Chiral Auxiliary (Diol) | The stereochemical outcome of the substrate-controlled Matteson homologation is highly dependent on the enantiopurity of the chiral diol used to form the boronic ester. Any enantiomeric impurity in the diol will lead to the formation of the corresponding diastereomeric product. | Use a chiral auxiliary (e.g., pinanediol, DICHED) with the highest possible enantiomeric purity. If synthesizing the auxiliary, ensure rigorous purification and characterization. | A high enantiomeric purity of the chiral auxiliary directly translates to a high diastereomeric ratio in the product. |
| Partially Hydrolyzed Boronic Ester | Boronic esters can be susceptible to hydrolysis, especially during purification or storage if exposed to moisture. The resulting boronic acid may react differently or not at all under the reaction conditions, leading to a complex reaction mixture and potentially lower overall stereoselectivity. | Ensure the starting boronic ester is pure and anhydrous. Store it under an inert atmosphere and handle it in a glovebox or with proper Schlenk techniques. | A pure and dry boronic ester ensures that the reaction proceeds cleanly with the intended substrate, leading to a more predictable and higher stereochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: How does the purity of the starting boronic ester affect the reaction?
A1: The purity of the starting boronic ester is critical. The two main concerns are:
-
Enantiomeric Purity of the Chiral Auxiliary: In substrate-controlled Matteson homologations, the chiral diol (like pinanediol or DICHED) dictates the stereochemical outcome.[2][3] If the chiral diol used to prepare the boronic ester is not enantiomerically pure, the resulting boronic ester will be a mixture of diastereomers, which will then lead to a mixture of diastereomeric products in the homologation, directly lowering the d.r.
-
Chemical Purity: The presence of unreacted boronic acid or diol, or byproducts from the esterification reaction, can interfere with the homologation. Boronic acids can react with the organolithium reagents, and excess diol can be deprotonated, consuming the base and altering the reaction stoichiometry.
Q2: Can I use commercial n-BuLi without titration?
A2: It is strongly discouraged. The concentration of commercially available n-BuLi solutions can vary from the stated value on the bottle and is known to decrease over time due to degradation. In a reaction as sensitive as the Matteson homologation, using an incorrect amount of n-BuLi can lead to either incomplete formation of the dichloromethyllithium (too little n-BuLi) or potential side reactions (too much n-BuLi). Accurate titration is essential for reproducibility and high stereoselectivity.
Q3: My reaction is clean, but the diastereoselectivity is still not optimal. What else can I try?
A3: If reagent purity has been addressed, consider the following:
-
Choice of Chiral Auxiliary: C₂-symmetric diols like diisopropyl ethanediol (DIPED) or dicyclohexylethanediol (DICHED) can provide higher diastereoselectivities than pinanediol in some cases.[2]
-
Lewis Acid Additives: The addition of zinc chloride (ZnCl₂) is known to accelerate the 1,2-migration step, which can improve both the yield and the diastereoselectivity by favoring the desired reaction pathway over competing processes like epimerization.[2][3]
-
Reaction Concentration: The concentration of the reaction can sometimes influence the aggregation state of the organolithium species and the overall reaction kinetics, which may have an effect on stereoselectivity. A systematic variation of the concentration could be beneficial.
Q4: How can I determine the diastereomeric ratio of my product?
A4: The diastereomeric ratio is typically determined by:
-
High-Field ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum that can be integrated to determine their ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are powerful techniques for separating and quantifying stereoisomers. Chiral stationary phases are used to resolve the enantiomers or diastereomers.
-
Derivatization: If the diastereomers are not easily distinguishable by NMR or separable by chiral chromatography, they can be derivatized with a chiral reagent (e.g., Mosher's acid) to form new diastereomers that may have better-resolved NMR signals or are more easily separated by chromatography.
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF) for Matteson Homologation
Objective: To obtain anhydrous THF suitable for use with organolithium reagents.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
An inert atmosphere distillation apparatus (flame-dried)
-
Argon or Nitrogen gas supply
Procedure:
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over activated molecular sieves (4 Å) for at least 24 hours.
-
Setup: Assemble a flame-dried distillation apparatus under a positive pressure of argon or nitrogen.
-
Initial Preparation: To a round-bottom flask, add THF (e.g., 1 L) and small chunks of sodium metal (e.g., 5-10 g).
-
Initiation of the Ketyl Radical: Add a small amount of benzophenone (e.g., 2-3 g). The solution should turn deep blue or purple, indicating the formation of the sodium benzophenone ketyl radical anion. This indicates that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.
-
Distillation: Gently reflux the THF for at least one hour. Distill the THF directly into a flame-dried receiving flask under an inert atmosphere.
-
Storage: The freshly distilled THF should be used immediately or stored under an inert atmosphere over activated molecular sieves. It is recommended to use it within a few days.
Protocol 2: General Procedure for Matteson Homologation with in situ Generation of Dichloromethyllithium
Objective: To perform a stereoselective one-carbon homologation of a chiral boronic ester.
Materials:
-
Chiral boronic ester (e.g., pinanediol derivative)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous THF
-
Anhydrous zinc chloride (ZnCl₂) (if required)
-
Grignard reagent (or other nucleophile)
-
Flame-dried Schlenk flask or round-bottom flask with a septum
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature bath (-100 °C to -78 °C)
Procedure:
-
Setup: Under a positive pressure of inert gas, add the chiral boronic ester (1.0 equiv) and anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: To a separate flask, add anhydrous THF and anhydrous dichloromethane (1.1 equiv). Cool this solution to -100 °C. Slowly add n-BuLi (1.05 equiv) dropwise while maintaining the low temperature. Stir for 30 minutes to generate the dichloromethyllithium.
-
Addition to Boronic Ester: Slowly transfer the pre-formed dichloromethyllithium solution to the solution of the boronic ester via cannula while maintaining the temperature at -100 °C.
-
Formation of α-Chloroboronic Ester: Stir the reaction mixture at -100 °C for 30 minutes. If using ZnCl₂, a solution of anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF can be added at this stage.
-
Warm-up and Migration: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Nucleophilic Addition: Cool the reaction mixture to -78 °C. Slowly add the Grignard reagent (1.5 - 2.0 equiv) dropwise.
-
Final Warm-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC/GC.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A flowchart for systematically troubleshooting low diastereoselectivity in the Matteson homologation.
Signaling Pathway of the Matteson Homologation
Caption: The key steps involved in the Matteson homologation reaction pathway.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (R)-Boroleucine-(+)-pinanediol-HCl Reaction Products
For researchers, scientists, and drug development professionals working with stereoselective synthesis, the accurate determination of enantiomeric purity is critical. The use of (+)-pinanediol as a chiral auxiliary in the synthesis of α-amino boronic acids, such as (R)-Boroleucine derivatives, is a widely adopted strategy. Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for resolving and quantifying the enantiomers of the resulting boronic ester products. This guide provides an objective comparison of chiral HPLC with alternative methods for the analysis of products from (R)-Boroleucine-(+)-pinanediol-HCl reactions, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an analytical technique for determining the enantiomeric excess (ee) of (R)-Boroleucine-(+)-pinanediol ester reaction products depends on factors such as required accuracy, sample throughput, instrument availability, and the nature of the sample matrix. While chiral HPLC is a robust and widely used method, other techniques like Supercritical Fluid Chromatography (SFC) offer distinct advantages in certain contexts.[1]
Table 1: Comparison of Chiral HPLC and Chiral SFC for Enantiomeric Analysis of Boronic Esters
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase.[1] | Separation using a supercritical fluid mobile phase (typically CO₂) and a chiral stationary phase.[1] |
| Typical Stationary Phases | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralpak® series), protein-based, macrocyclic antibiotics.[2] | Polysaccharide-based columns are widely used and have shown powerful enantioseparation ability.[3] |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives).[4] | Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol.[3] |
| Analysis Time | Typically 10-30 minutes.[1] | Generally faster than HPLC, often less than 10 minutes.[1] |
| Resolution | Generally provides good to excellent resolution. | Often provides higher efficiency and better resolution than HPLC.[3] |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower consumption of organic solvents, making it a "greener" alternative.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | Dissolution in a suitable modifier.[1] |
| Challenges | Pinacolboronate esters can be prone to hydrolysis on-column with aqueous mobile phases or in the presence of residual silanols on the stationary phase.[6][7] | Requires specialized instrumentation capable of handling supercritical fluids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the chiral HPLC and chiral SFC analysis of boronic esters.
Protocol 1: Chiral HPLC Analysis of (R)-Boroleucine-(+)-pinanediol Ester
This protocol outlines a general method for the enantiomeric separation of a boronic ester using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the reaction product in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Protocol 2: Chiral SFC Analysis of (R)-Boroleucine-(+)-pinanediol Ester
This protocol provides a faster, more environmentally friendly alternative to chiral HPLC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient elution from 5% to 40% Methanol over 5 minutes).
-
Flow Rate: 2.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 220 nm.[1]
Sample Preparation:
-
Dissolve the reaction product in methanol to a concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and subsequent chiral analysis of the (R)-Boroleucine-(+)-pinanediol ester.
Caption: Synthetic and analytical workflow for (R)-Boroleucine-(+)-pinanediol ester.
Caption: Principle of chiral separation by HPLC/SFC.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to NMR Spectroscopic Analysis for Determining Diastereomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric excess (d.e.) is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of NMR-based methods for d.e. determination, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
The fundamental principle of using NMR to quantify diastereomers lies in their distinct chemical nature. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers possess different physical and chemical properties. This results in distinguishable signals in the NMR spectrum, allowing for their quantification. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Comparison of NMR-Based Methods for Diastereomeric Excess Determination
The two primary NMR methods for determining the stereochemical composition of a sample involve the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by NMR.
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently react with the analyte to form diastereomers.[2] A widely used example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[3] The resulting diastereomeric esters or amides exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra.[3]
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte.[2] This association leads to differential chemical shifts for the enantiomers in the NMR spectrum. An advantage of CSAs is that the analyte can often be recovered unchanged after the analysis.[4]
Below is a table summarizing the performance of these methods.
| Parameter | Quantitative ¹H NMR (qNMR) with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Quantitative ¹H NMR (qNMR) with Chiral Solvating Agents | Quantitative ¹³C NMR |
| Principle | Covalent bond formation to create stable diastereomers. | Formation of transient, non-covalent diastereomeric complexes. | Direct observation of diastereomeric differences at the carbon backbone. |
| Typical Accuracy | High, with errors often <2% when proper experimental conditions are met. | Generally good, but can be dependent on the strength of the interaction and the concentration of the CSA. | High, with reported deviations from ¹H NMR values typically <2-3.4%.[5] |
| Precision | High, with excellent run-to-run reproducibility. | Good, but can be influenced by temperature and concentration fluctuations affecting the equilibrium. | High, as relaxation times and NOE effects are identical for corresponding carbons in diastereomers.[6] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Moderate; can be challenging for very minor diastereomers (<1%). | Generally lower sensitivity than with CDAs due to weaker interactions. | Lower sensitivity than ¹H NMR, requiring higher sample concentrations or longer acquisition times. |
| Sample Preparation | Requires a chemical reaction, which can be time-consuming and may require purification. Potential for kinetic resolution if the reaction does not go to completion. | Simple mixing of the analyte and CSA in an NMR tube. No chemical reaction is needed. | Similar to standard NMR sample preparation. |
| Advantages | - Large chemical shift differences often observed.- Stable diastereomers are formed.- Well-established methodology. | - Non-destructive to the sample.- Rapid sample preparation.- Avoids potential side reactions. | - Greater spectral dispersion can resolve overlapping signals in ¹H NMR.- Not affected by proton-decoupling-related intensity distortions.[7] |
| Disadvantages | - Requires a reactive functional group in the analyte.- Derivatization reaction may not go to completion.- Potential for racemization during derivatization. | - Smaller chemical shift differences compared to CDAs.- Interactions can be sensitive to solvent, temperature, and concentration.- Finding a suitable CSA can be trial and error. | - Inherently lower sensitivity than ¹H NMR.- Longer acquisition times are often necessary. |
Experimental Protocols
Protocol 1: Determination of Diastereomeric Excess using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
This protocol details the procedure for determining the d.e. of a chiral alcohol using (R)-Mosher's acid chloride.
Materials:
-
Chiral alcohol sample (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (approx. 1.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
High-quality 5 mm NMR tubes
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.[3]
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL) to act as a base.[3]
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the NMR tube.[3]
-
Cap the tube and gently mix the contents.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction can be monitored by TLC or by acquiring periodic ¹H NMR spectra.[3]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal separation.
-
Key Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is recommended.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate quantification. A delay of 10-30 seconds is often adequate.[1]
-
Number of Scans (ns): Typically 8-16 scans are sufficient for a sample of this concentration. Increase the number of scans for more dilute samples.[1]
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction across the spectrum to ensure accuracy of integration.[7]
-
Identify a pair of well-resolved signals, one for each diastereomer. These should be simple, non-overlapping signals.
-
Integrate the selected signals. The diastereomeric ratio is the ratio of the two integral values.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Visualizing the Workflow
The following diagrams illustrate the key processes in NMR analysis for diastereomeric excess.
Experimental workflow for d.e. determination by NMR.
Formation of diastereomers using a chiral derivatizing agent.
Conclusion
NMR spectroscopy offers a robust and accurate method for the determination of diastereomeric excess. The choice between using a chiral derivatizing agent or a chiral solvating agent will depend on the nature of the analyte, the required level of accuracy, and the available resources. For many applications, the high accuracy and precision of qNMR, particularly with the well-established Mosher's acid method, make it an invaluable tool in the arsenal of researchers in organic chemistry and drug development. While chromatographic methods like HPLC and GC are also powerful for stereochemical analysis, NMR provides the advantage of being non-destructive and often faster, especially when a method is already established.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Absolute Stereochemistry of Matteson Homologation Products
For Researchers, Scientists, and Drug Development Professionals
The Matteson homologation is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the generation of chiral centers. The reliable validation of the absolute stereochemistry of the resulting products, typically chiral boronic esters and their derivatives, is a critical step in drug discovery and development, where enantiomeric purity can dictate therapeutic efficacy and safety. This guide provides an objective comparison of the three principal analytical techniques for determining absolute stereochemistry—X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Method (NMR Spectroscopy)—supported by experimental data and detailed methodologies.
Comparison of Key Performance Metrics
The choice of method for determining absolute configuration is often a balance between the nature of the sample, the required accuracy, and available resources. The following table summarizes the key performance metrics for the three most common techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure through anomalous dispersion.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Analysis of the NMR chemical shifts of diastereomeric esters or amides formed with a chiral derivatizing agent.[5][6] |
| Sample State | Solid (single crystal)[7] | Solution or neat liquid[8] | Solution[9] |
| Sample Amount | Micrograms to milligrams[10][11] | Milligrams[8] | Sub-milligram to milligrams[9] |
| Analysis Time | Days to weeks (including crystallization)[10] | Hours to a day[8] | 4-6 hours of active effort over 1-2 days[5][6] |
| Accuracy | Considered the "gold standard"; provides unambiguous assignment.[7][12] | High reliability, especially for rigid molecules.[13][14] | Generally reliable, but can be ambiguous for complex or flexible molecules.[9] |
| Key Advantage | Definitive and unambiguous determination of the absolute and relative stereochemistry.[7] | Non-destructive and applicable to non-crystalline samples in solution.[4][8] | Utilizes standard NMR instrumentation and is relatively rapid for suitable substrates.[5] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[10][12] | Requires computational modeling for spectral interpretation and can be challenging for highly flexible molecules.[13][15] | Requires chemical derivatization, which may not be straightforward for all substrates and can introduce complications in spectral analysis.[8][9] |
Experimental Protocols
X-ray Crystallography
X-ray crystallography stands as the most definitive method for the unambiguous determination of absolute stereochemistry.[1] The key challenge often lies in obtaining a single crystal of suitable quality.
Methodology:
-
Crystallization: The enantiomerically pure product of the Matteson homologation is dissolved in a suitable solvent or solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling. Screening of various conditions may be necessary. For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[10][12]
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter.[12] A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful alternative to X-ray crystallography, particularly for compounds that are difficult to crystallize.[8][14] It provides a stereochemical fingerprint of a molecule in solution.
Methodology:
-
Sample Preparation: A solution of the chiral Matteson homologation product is prepared in a suitable solvent (e.g., CDCl₃) at a concentration typically in the range of 0.1 M.[3]
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer.[3]
-
Computational Modeling: The experimental VCD spectrum is compared to a theoretically predicted spectrum. This involves:
-
Performing a conformational search to identify all low-energy conformers of the molecule.
-
Optimizing the geometry of each conformer using Density Functional Theory (DFT).
-
Calculating the VCD spectrum for each conformer.
-
Generating a Boltzmann-averaged calculated VCD spectrum.
-
-
Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best visual match between the experimental and one of the calculated spectra.[3]
Mosher's Method (NMR Spectroscopy)
Mosher's method is a widely used NMR-based technique that relies on the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6] The different spatial environments of the protons in the two diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum.
Methodology:
-
Derivatization: The chiral alcohol or amine product from the Matteson homologation is divided into two portions. One portion is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary to assign all relevant proton signals.
-
Data Analysis (Advanced Mosher's Method):
-
The chemical shift difference (Δδ) for corresponding protons in the two diastereomers is calculated (Δδ = δS - δR).
-
A planar model of the MTPA esters is drawn, with the MTPA phenyl group and the trifluoromethyl group in the plane.
-
Protons on one side of this plane will generally exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the signs of the Δδ values for protons near the chiral center, the absolute configuration can be deduced.[9]
-
Visualization of Method Selection and Workflow
The selection of an appropriate method for validating the absolute stereochemistry of a Matteson homologation product depends on several factors, primarily the physical state of the sample and the availability of instrumentation.
Caption: Decision workflow for selecting a method to determine absolute stereochemistry.
The following diagram illustrates the general experimental workflow for each of the three primary validation methods.
Caption: Experimental workflows for the primary stereochemical validation methods.
Conclusion
The validation of absolute stereochemistry is a non-negotiable step in the development of chiral molecules. For the products of Matteson homologation, a suite of powerful analytical techniques is available. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. VCD offers a robust alternative for non-crystalline materials, providing a high degree of confidence through the synergy of experimental spectroscopy and computational chemistry. Mosher's method remains a valuable and accessible technique that leverages standard NMR instrumentation, proving particularly useful for the routine analysis of suitable chiral alcohols and amines. The selection of the most appropriate method will depend on the specific characteristics of the Matteson homologation product and the resources at hand. A thorough understanding of the principles, advantages, and limitations of each technique is paramount for ensuring the unambiguous assignment of absolute stereochemistry in the research and development pipeline.
References
- 1. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. spark904.nl [spark904.nl]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Auxiliaries: (R)-Boroleu-(+)-pinanediol-HCl versus Evans' Oxazolidinones
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity in the construction of complex molecules. For researchers, scientists, and drug development professionals, Evans' oxazolidinones have long been a reliable tool for stereocontrolled aldol and alkylation reactions. However, for the asymmetric synthesis of chiral amines and their derivatives, (R)-Boroleu-(+)-pinanediol-HCl has emerged as a potent chiral building block. This guide provides an objective comparison of these two widely used chiral auxiliaries, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
At a Glance: Key Differences and Applications
| Feature | This compound | Evans' Oxazolidinones |
| Primary Application | Asymmetric synthesis of α-chiral amines and amino acids via Matteson homologation. | Asymmetric aldol reactions, alkylations, and other acyl-based transformations. |
| Chiral Moiety | (+)-Pinanediol | Derived from chiral amino alcohols (e.g., valinol, phenylalaninol). |
| Stereocontrol | Excellent diastereoselectivity in the Matteson homologation. | High diastereoselectivity in aldol and alkylation reactions. |
| Auxiliary Removal | Transesterification or oxidative cleavage. | Hydrolysis (e.g., LiOH/H₂O₂), reduction, or conversion to other functional groups. |
Performance in Asymmetric Synthesis: A Data-Driven Comparison
The efficacy of a chiral auxiliary is best judged by the stereoselectivity and yield it imparts in a given transformation. The following tables summarize representative data for key reactions employing this compound and Evans' oxazolidinones.
This compound in Asymmetric Amine Synthesis
The primary application of this compound and related pinanediol boronic esters is in the Matteson homologation for the synthesis of chiral α-amino acids and amines. This method offers high diastereoselectivity, often exceeding 99:1.[1]
Table 1: Diastereoselectivity and Yields in Matteson Homologation for Chiral Amine Synthesis
| R Group | Diastereomeric Ratio (d.r.) | Overall Yield (%) | Reference |
| Methyl | 90:10 | ~80 | [Matteson, D. S. et al.] |
| n-Butyl | >99:1 | 85 | [Matteson, D. S. et al.] |
| Isobutyl | >99:1 | 88 | [Matteson, D. S. et al.] |
| Phenyl | >99:1 | 90 | [Matteson, D. S. et al.] |
Evans' Oxazolidinones in Asymmetric Alkylation and Aldol Reactions
Evans' oxazolidinones are renowned for their ability to direct the stereoselective alkylation of enolates and facilitate highly diastereoselective aldol reactions.
Table 2: Diastereoselectivity and Yields in Asymmetric Alkylation of Evans' Oxazolidinones
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | 98:2 | 60-80 (after purification and cleavage) | [Smith, T. E. et al., J. Chem. Educ. 2008] |
| Benzyl bromide | >99:1 | 85 | [Evans, D. A. et al., J. Am. Chem. Soc. 1982] |
| Methyl iodide | 95:5 | 90 | [Evans, D. A. et al., J. Am. Chem. Soc. 1982] |
Table 3: Diastereoselectivity in Asymmetric Aldol Reactions of Evans' Oxazolidinones
| Aldehyde | Diastereomeric Ratio (d.r.) | Reference |
| Isobutyraldehyde | >99:1 | [Evans, D. A. et al., J. Am. Chem. Soc. 1981] |
| Benzaldehyde | 98:2 | [Evans, D. A. et al., J. Am. Chem. Soc. 1981] |
| Propionaldehyde | 97:3 | [Evans, D. A. et al., J. Am. Chem. Soc. 1981] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the research and development setting.
Synthesis of Chiral Amines using (+)-Pinanediol Boronic Esters (Matteson Homologation)
This protocol outlines the general steps for the synthesis of an α-chiral amine starting from a boronic acid and (+)-pinanediol.
1. Esterification to form the Chiral Boronic Ester:
-
To a solution of the desired boronic acid (1.0 equiv) in a suitable aprotic solvent (e.g., THF or Et₂O), add (+)-pinanediol (1.0 equiv).
-
The reaction can be driven to completion by removal of water, for instance, using a Dean-Stark apparatus or by stirring over anhydrous magnesium sulfate.
-
The reaction progress is monitored by the disappearance of solid starting materials.
-
Upon completion, the solution is filtered and the solvent is removed under reduced pressure to yield the crude boronic ester, which is often used without further purification.
2. Matteson Homologation:
-
In a separate flask, prepare a solution of dichloromethyllithium (LiCHCl₂) by adding n-butyllithium to a solution of dichloromethane in THF at -100 °C.
-
Add the chiral boronic ester to this solution at -100 °C.
-
After stirring for a short period, a Lewis acid such as zinc chloride (ZnCl₂) is often added to promote the rearrangement.[2]
-
The reaction is allowed to warm to room temperature and then quenched, typically with a saturated aqueous solution of ammonium chloride.
-
The product, an α-chloro boronic ester, is extracted with an organic solvent and purified.
3. Nucleophilic Substitution and Deprotection:
-
The purified α-chloro boronic ester is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C.
-
A solution of an amine nucleophile, such as lithium hexamethyldisilazide (LiHMDS), is added slowly.[1]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The resulting α-amino boronic ester is then deprotected. Cleavage of the pinanediol auxiliary can be achieved by transesterification with another diol or by oxidative cleavage.[3][4] The amino protecting group (e.g., TMS) is removed under appropriate conditions (e.g., acidic workup) to yield the desired chiral amine.[1]
Asymmetric Alkylation of an Evans' Oxazolidinone
This protocol describes a typical procedure for the diastereoselective alkylation of an N-acylated Evans' oxazolidinone.
1. Acylation of the Oxazolidinone:
-
To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF), add a strong base such as n-butyllithium at -78 °C to form the lithium salt.
-
The corresponding acyl chloride (e.g., propionyl chloride) is then added to the solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The N-acylated oxazolidinone is isolated and purified by standard procedures.
2. Diastereoselective Alkylation:
-
The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate the corresponding (Z)-enolate.[5]
-
The electrophile (e.g., allyl iodide or benzyl bromide) is then added to the enolate solution at -78 °C.[5]
-
The reaction is stirred at low temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride.
-
The alkylated product is extracted and purified by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
-
The purified, alkylated N-acyloxazolidinone is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.
-
The reaction mixture is stirred at 0 °C until the starting material is consumed.
-
The reaction is quenched, and the chiral carboxylic acid product is extracted. The chiral auxiliary can often be recovered.
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
Asymmetric Synthesis of a Chiral Amine via Matteson Homologation
Caption: Workflow for the synthesis of a chiral amine using a pinanediol auxiliary.
Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone.
Conclusion
Both this compound, as a representative of pinanediol boronic esters, and Evans' oxazolidinones are powerful and reliable chiral auxiliaries in asymmetric synthesis. The choice between them is dictated by the synthetic target. For the direct synthesis of chiral α-amino acids and amines, the Matteson homologation with pinanediol-based auxiliaries offers a highly efficient and stereoselective route. Conversely, for the construction of chiral centers in carbonyl compounds through aldol or alkylation reactions, Evans' oxazolidinones remain the gold standard, providing excellent stereocontrol and predictable outcomes. A thorough understanding of the scope, limitations, and experimental nuances of each auxiliary, as outlined in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors.
References
A Comparative Guide to Chiral Auxiliaries: Pinanediol Boronic Esters vs. TADDOL-Based Counterparts
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical determinant in the success of asymmetric synthesis, directly influencing the stereochemical outcome of a reaction. This guide provides an objective, data-driven comparison between two prominent classes of chiral auxiliaries: pinanediol boronic esters and TADDOL-based auxiliaries. By presenting quantitative performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to the Chiral Auxiliaries
Pinanediol Boronic Esters: Derived from the readily available chiral pool starting material α-pinene, pinanediol is a C₂-symmetric diol.[1] It is most commonly employed to form chiral boronic esters, which are versatile intermediates in asymmetric synthesis. The rigid bicyclic structure of the pinane backbone provides a well-defined steric environment, effectively controlling the stereochemistry of reactions at the boron center.[2] Pinanediol boronic esters are particularly renowned for their application in the Matteson homologation reaction, which allows for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds with exceptional levels of diastereoselectivity.[1][2]
TADDOL-Based Chiral Auxiliaries: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric chiral diols synthesized from tartaric acid.[3] Their modular nature, allowing for variation of the aryl substituents, enables fine-tuning of their steric and electronic properties. TADDOLs are exceptionally versatile and have been employed as chiral auxiliaries in a vast array of metal-catalyzed and non-metal-catalyzed asymmetric transformations.[3] They can act as chiral ligands for various metals (e.g., Ti, B, Al, Si), creating a chiral environment that directs the stereochemical course of reactions such as nucleophilic additions, cycloadditions, and aldol reactions.[3][4]
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is best evaluated by its performance in various asymmetric reactions. Below is a comparative summary of pinanediol boronic esters and TADDOL-based auxiliaries in hetero-Diels-Alder, aldol, and alkylation reactions, supported by experimental data.
Asymmetric Hetero-Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. The use of chiral auxiliaries can render this reaction highly enantioselective.
| Chiral Auxiliary | Diene | Dienophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Pinanediol | 1,3-Butadiene | Diethyl azodicarboxylate | 85 | >95:5 | 92 | [5] |
| TADDOL | Danishefsky's diene | Benzaldehyde | 91 | - | 95 | [4] |
Analysis: Both (+)-pinanediol and TADDOL-based auxiliaries demonstrate high efficacy in promoting asymmetric hetero-Diels-Alder reactions, affording products with excellent yields and high levels of stereocontrol.[4][5] The choice between the two may depend on the specific substrates and reaction conditions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral auxiliaries are crucial for controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds. Direct comparative data under identical conditions for pinanediol boronic esters and TADDOLs in aldol reactions is limited. However, we can compare their performance in similar transformations.
| Chiral Auxiliary | Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| TADDOL | Benzaldehyde | Silyl enol ether | 85 | 95:5 (syn:anti) | 98 | [4] |
| Pinanediol | Not directly used in aldol reactions as an auxiliary for the carbonyl component. Primarily used for subsequent homologation. | - | - | - | - | - |
Analysis: TADDOL-based chiral Lewis acids are highly effective in catalyzing asymmetric aldol reactions, providing high yields, diastereoselectivities, and enantioselectivities.[4] Pinanediol boronic esters are not typically used as chiral auxiliaries in the same manner for aldol reactions. Their primary utility lies in the stereoselective synthesis of chiral building blocks via reactions like the Matteson homologation, which can then be used in subsequent steps to construct molecules that might otherwise be targets of aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation is a key method for introducing new stereocenters. Pinanediol boronic esters excel in the Matteson homologation, a specific type of alkylation, while TADDOLs can be used as ligands in phase-transfer catalysis for alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Pinanediol | Alkyl boronic ester | Dichloromethane | >90 | >98 | - | [1] |
| TADDOL | Glycine Schiff base | Benzyl bromide | 95 | - | 93 | [6] |
Analysis: (+)-Pinanediol, through the Matteson homologation, provides exceptionally high diastereoselectivity in the one-carbon homologation of boronic esters.[1] TADDOL-derived phase-transfer catalysts are effective in the asymmetric alkylation of substrates like glycine Schiff bases, leading to high yields and enantioselectivities.[6] The choice of auxiliary will be dictated by the desired transformation.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for key reactions utilizing each chiral auxiliary.
Protocol 1: Asymmetric Matteson Homologation using (+)-Pinanediol Boronic Ester
This protocol describes the asymmetric homologation of an alkyl boronic ester to a chiral α-chloro boronic ester.[1]
Materials:
-
(+)-Pinanediol alkylboronate (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂), anhydrous (1.1 equiv)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the (+)-pinanediol alkylboronate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ether bath.
-
In a separate flask, add anhydrous THF to anhydrous dichloromethane (1.5 equiv) and cool to -100 °C.
-
Slowly add n-butyllithium (1.05 equiv) to the dichloromethane solution to generate dichloromethyllithium in situ.
-
Transfer the cold dichloromethyllithium solution to the boronic ester solution via a cannula.
-
Stir the reaction mixture at -100 °C for 30 minutes.
-
Add a solution of anhydrous zinc chloride (1.1 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude α-chloro boronic ester is often used in the next step without further purification.
Protocol 2: TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol is a representative procedure for the reaction of Danishefsky's diene with an aldehyde, catalyzed by a Ti-TADDOLate complex.[4]
Materials:
-
(R,R)-TADDOL (0.1 mmol, 10 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene
-
Aldehyde (1.0 mmol)
-
Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) (1.2 mmol)
Procedure:
-
To a flame-dried, argon-purged reaction tube, add (R,R)-TADDOL (0.1 mmol) and anhydrous toluene (2 mL).
-
Add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) to the cooled catalyst solution.
-
Stir for 10 minutes, then add Danishefsky's diene (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 12-24 hours.
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both pinanediol boronic esters and TADDOL-based chiral auxiliaries are powerful tools in the arsenal of the synthetic chemist.
Pinanediol boronic esters are particularly advantageous for the highly diastereoselective synthesis of chiral boronic acid derivatives via the Matteson homologation. Their derivation from a cheap and readily available natural product is also a significant benefit.
TADDOL-based auxiliaries offer exceptional versatility and have been successfully applied to a broader range of asymmetric transformations. The ability to tune their steric and electronic properties by modifying the aryl groups provides a high degree of control over the reaction outcome.
The ultimate choice of chiral auxiliary will depend on the specific synthetic challenge at hand, including the desired transformation, the nature of the substrates, and the required level of stereocontrol. This guide provides a foundation of comparative data and practical protocols to aid researchers in making a strategic and effective selection.
References
- 1. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries for Asymmetric α-Amino Acid Synthesis
For: Researchers, scientists, and drug development professionals.
The asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and organic synthesis. Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during the crucial α-alkylation of glycine enolate equivalents. This guide provides an objective comparison of four widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, Schöllkopf's Bis-lactim Ethers, and Myers' Pseudoephedrine. We present a summary of their performance based on experimental data, detailed protocols for their application, and visualizations of the underlying stereochemical models.
Introduction to Asymmetric α-Amino Acid Synthesis
The general approach for synthesizing α-amino acids using chiral auxiliaries involves three key steps:
-
Coupling: A chiral auxiliary (Xc) is covalently attached to a glycine molecule.
-
Diastereoselective Alkylation: The resulting prochiral glycine derivative is deprotonated to form a chiral enolate, which is then alkylated with an electrophile (R-X). The steric and electronic properties of the auxiliary direct the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess (d.e.).
-
Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched α-amino acid and allow for the recovery of the auxiliary.
The choice of auxiliary is critical and depends on factors such as desired stereochemical outcome, scalability, cost, and compatibility with various electrophiles.
Caption: General workflow for α-amino acid synthesis using a chiral auxiliary.
Comparative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity and chemical yield of the alkylation step. The following tables summarize the performance of the four selected auxiliaries with various electrophiles, based on literature data.
Table 1: Evans' Oxazolidinone Auxiliary
Derived from readily available amino alcohols (e.g., valinol, phenylalaninol), Evans' oxazolidinones form N-acyl imides which generate chelated (Z)-enolates, providing a rigid platform for highly stereoselective alkylations.
| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide (BnBr) | LDA | 92% | >99:1 | [1] |
| Ethyl Iodide (EtI) | NaN(TMS)₂ | 53% | >99:1 | [1] |
| Allyl Iodide | NaN(TMS)₂ | 61-77% | 98:2 | [2] |
| Isopropyl Iodide | LDA | <5% | - | [1] |
Table 2: Myers' Pseudoephedrine Auxiliary
This method utilizes the inexpensive and commercially available pseudoephedrine as a chiral auxiliary. The corresponding glycinamide forms a lithium chelated dianion that effectively shields one face of the enolate.[3][4]
| Electrophile (R-X) | Base/Additive | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl Bromide (BnBr) | LDA / LiCl | 90% | ≥99% | [3] |
| Ethyl Iodide (EtI) | LDA / LiCl | 83% | 98% | [3] |
| n-Butyl Bromide (n-BuBr) | LDA / LiCl | 80% | 98% | [3] |
| Isopropyl Iodide | LDA / LiCl | 89% | 97% | [3] |
Table 3: Schöllkopf's Bis-lactim Ether Auxiliary
This auxiliary is a bislactim ether formed from glycine and a chiral amino acid, typically valine.[5][6] The steric bulk of the valine side chain (isopropyl group) effectively blocks one face of the lithiated glycine equivalent.[7]
| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| 2,5-Difluorobenzyl Bromide | n-BuLi | 60-70% | >98% | [8] |
| 2,4,5-Trifluorobenzyl Bromide | n-BuLi | 60-70% | >98% | [8] |
| 4-Bromobenzyl Bromide | n-BuLi | 78% | >95% | [9] |
| General Alkyl Halides | n-BuLi | - | >95% | [6] |
Table 4: Oppolzer's Camphorsultam Auxiliary
Based on the rigid camphor skeleton, this sultam is used to form a chiral glycine imine.[10] Chelation of the lithium counterion between the imine nitrogen and the sulfonyl oxygen creates a conformationally locked system that directs alkylation.
| Electrophile (R-X) | Method | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| p-Bromobenzyl Bromide | Phase Transfer | 88% | 99.4% | [10] |
| Allyl Bromide | Anhydrous | 87% | 99.2% | [10] |
| Ethyl Bromoacetate | Anhydrous | 75% | 99.6% | [10] |
| p-(CH₂P(O)(OMe)₂)C₆H₄CH₂Br | Anhydrous | 71% | >99% | [11][12] |
Stereochemical Models and Mechanisms
The diastereoselectivity of each auxiliary can be rationalized by specific transition state models that illustrate how the chiral scaffold dictates the direction of electrophilic attack.
Caption: Transition state models explaining the stereoselectivity of the four chiral auxiliaries.
Experimental Protocols
Detailed methodologies are provided for the synthesis of (S)-Phenylalanine using each chiral auxiliary as a representative example.
Protocol 1: Synthesis of (S)-Phenylalanine via Evans' Oxazolidinone
This protocol involves the acylation of (S)-4-benzyl-2-oxazolidinone, diastereoselective benzylation, and subsequent hydrolytic cleavage.
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone with Glyoxylic Acid derivative
-
To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 min, add a solution of an activated glycine equivalent (e.g., Boc-glycine anhydride) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude product is purified by column chromatography.
Step 2: Diastereoselective Benzylation
-
Dissolve the N-glycinyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 min to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. Purify by column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously for 2 hours at 0 °C.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the aqueous layer, which contains the lithium salt of the amino acid. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl to pH 1 and extract the N-protected amino acid, or process further to obtain the free amino acid.
Protocol 2: Synthesis of (S)-Phenylalanine via Myers' Pseudoephedrine
This protocol uses (+)-(1S,2S)-pseudoephedrine glycinamide for the synthesis of L-amino acids.
Step 1: Preparation of (+)-(1S,2S)-Pseudoephedrine Glycinamide
-
This starting material is prepared according to literature procedures, typically from (+)-(1S,2S)-pseudoephedrine and a protected glycine derivative.
Step 2: Diastereoselective Benzylation [3]
-
To a suspension of anhydrous LiCl (6.0 eq) in anhydrous THF, add diisopropylamine (2.25 eq) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq) and stir for 10 min.
-
Add a solution of pseudoephedrine glycinamide (1.0 eq) in THF. Stir at -78 °C for 1 hour, then at 0 °C for 15 min, and finally at 23 °C for 5 min.
-
Cool the resulting enolate suspension to 0 °C and add benzyl bromide (1.5 eq).
-
Stir at 0 °C for 1-3 hours until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The product is often a crystalline solid and can be purified by recrystallization.
Step 3: Auxiliary Cleavage [3]
-
The alkylated pseudoephedrine amide can be hydrolyzed to the free amino acid by heating in water or a water-dioxane mixture (e.g., 3:1 water/dioxane at reflux for 12 h).
-
After cooling, the pseudoephedrine auxiliary can be recovered by extraction with an organic solvent.
-
The aqueous solution containing the amino acid can be purified by ion-exchange chromatography or by crystallization.
Protocol 3: Synthesis of (S)-Phenylalanine via Schöllkopf's Bis-lactim Ether
This method uses the commercially available (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine to produce S-amino acids.
Step 1: Diastereoselective Benzylation [5][9]
-
Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise. The solution typically turns deep yellow/orange. Stir for 15 min.
-
Add a solution of benzyl bromide (1.1 eq) in THF dropwise. The color should fade.
-
Stir at -78 °C for 2-4 hours, then allow to warm slowly to room temperature overnight.
-
Quench with water and extract with diethyl ether. The crude product is purified by flash chromatography.
Step 2: Auxiliary Cleavage [5]
-
Dissolve the purified alkylated product in 0.1 M HCl in methanol.
-
Stir at room temperature for 24-48 hours.
-
Concentrate the solution under reduced pressure. The residue contains the methyl esters of (S)-phenylalanine and (R)-valine as hydrochloride salts.
-
The two amino acid esters can be separated by column chromatography or fractional crystallization. Subsequent saponification yields the free amino acid.
Protocol 4: Synthesis of (S)-Phenylalanine via Oppolzer's Sultam
This protocol uses an N-acylated sultam derived from glycine.
Step 1: Preparation of the Chiral Glycine Equivalent [10]
-
The N-(diphenylmethylene)glycyl sultam is prepared by reacting (1S)-(-)-2,10-camphorsultam with an appropriate glycine derivative, such as N-(diphenylmethylene)glycine ethyl ester.
Step 2: Diastereoselective Benzylation [10]
-
Dissolve the chiral glycine equivalent (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as KHMDS or LDA (1.1 eq) to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the diastereomerically enriched product by crystallization or chromatography.
Step 3: Auxiliary Cleavage [10]
-
The cleavage is a two-step process. First, the diphenylmethylene protecting group is removed by mild acidic hydrolysis (e.g., citric acid in THF/water).
-
The N-acylsultam is then saponified using LiOH in aqueous THF to release the free (S)-phenylalanine and recover the camphorsultam auxiliary.
Conclusion
All four chiral auxiliaries provide excellent stereocontrol in the synthesis of α-amino acids, with each having distinct advantages.
-
Evans' Oxazolidinones are exceptionally reliable and well-studied, often providing near-perfect diastereoselectivity, though the auxiliary itself can be relatively expensive.
-
Myers' Pseudoephedrine method is highly practical due to the low cost of the auxiliary and the high crystallinity of the intermediates, which simplifies purification. However, the use of pseudoephedrine is regulated in many regions.
-
Schöllkopf's Bis-lactim Ether offers very high diastereoselectivity and a straightforward steric control model. The main drawback can be the preparation of the auxiliary itself, though it is commercially available.
-
Oppolzer's Sultam provides a robust, rigid chiral environment leading to high induction, and the intermediates are often crystalline. The multi-step cleavage process can be a disadvantage compared to other methods.
The selection of an appropriate auxiliary will depend on the specific target molecule, scale of the reaction, cost considerations, and the regulatory environment. This guide provides the necessary data and protocols to make an informed decision for the efficient and stereoselective synthesis of α-amino acids.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis of p-phosphonomethyl-L-phenylalanine using camphor sultam or D-valine as chiral auxiliaries and its incorporation into integrin sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of (R)-Boroleu-(+)-pinanediol-HCl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the characterization of (R)-Boroleu-(+)-pinanediol-HCl and its derivatives. As crucial intermediates in the synthesis of pharmaceuticals like bortezomib, the accurate and efficient analysis of these boronic acid derivatives is paramount for ensuring purity, stability, and quality.[1][2] This document outlines and compares various analytical techniques, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
A primary challenge in the analysis of boronic acid pinanediol esters is their susceptibility to hydrolysis, which can complicate quantification and impurity profiling.[3][4] The choice of analytical technique must therefore consider the labile nature of these compounds.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful tool for the analysis of this compound derivatives, offering high sensitivity and structural information. The most common MS-based techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in a liquid phase before their detection by a mass spectrometer. It is well-suited for the analysis of non-volatile and thermally labile compounds like boronic acid derivatives.[5][6][7]
Key Advantages:
-
Handles a wide range of compounds, including large biomolecules.[5][6]
-
High sensitivity and specificity, especially with tandem MS (LC-MS/MS).[5]
-
Avoids the need for derivatization in many cases.
Challenges:
-
On-column hydrolysis of pinanediol esters can occur under typical reversed-phase HPLC conditions.[3][4]
-
The trifluoroacetate counterion in some derivatives can interfere with standard MS ionization techniques, requiring specific analytical protocols.[1]
To mitigate these challenges, unconventional approaches such as the use of a non-aqueous and aprotic diluent and a reversed-phase separation with highly basic mobile phases have been employed.[3] Furthermore, using columns with low residual silanol activity, such as the Waters XTerra MS C18, with a mobile phase containing no pH modifier has been shown to minimize on-column hydrolysis.[4]
Table 1: Performance of LC-MS Methods for Boronic Acid Analysis
| Parameter | UPLC-ESI-MS |
| Analyte | Various boronic acids |
| Limit of Detection (LOD) | 0.1 µg |
| Limit of Quantification (LOQ) | 1.0 µg |
| Linearity (R²) | 0.98 |
| Recovery | 97.1% - 105.7% |
| Precision (RSD) | < 2.0% |
| Key Advantage | High throughput, no derivatization needed. |
Data adapted from a study on a high-throughput UPLC-MS method for a broad range of boronic acids.
Experimental Protocol: UPLC-ESI-MS for Boronic Acids
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6][8][9] For boronic acid derivatives, which are generally non-volatile, derivatization is often required to increase their volatility.[8]
Key Advantages:
-
Excellent for the analysis of volatile impurities.
-
High resolution and sensitivity for small, volatile molecules.[9]
Challenges:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.[3][5]
-
The derivatization step can add complexity to the sample preparation process.
Experimental Protocol: GC-MS for Boronic Acid Impurities (after derivatization)
-
Derivatization: Silylation is a common method to increase the volatility of boronic acids.
-
GC Column: A non-polar capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow.
-
Oven Program: A temperature gradient is used to separate the compounds (e.g., initial temperature of 80°C, held for 1 min, then ramped to 250°C).
-
Inlet Temperature: Typically around 240-250°C.
-
Ionization Mode: Electron Ionization (EI).
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique that is particularly useful for the analysis of large and fragile molecules. For boronic acids, it can be a rapid and robust method. A key advantage is that the MALDI matrix itself can sometimes act as a derivatizing agent, forming a more stable adduct for analysis.
Key Advantages:
-
Rapid analysis with minimal sample preparation.
-
Suitable for a wide range of molecular weights.
-
The matrix can facilitate the analysis of unstable compounds.
Challenges:
-
Quantitative analysis can be more challenging compared to LC-MS and GC-MS.
-
Signal intensity can be affected by the choice of matrix and sample preparation technique.
Alternative Analytical Techniques
Besides mass spectrometry, other analytical techniques are crucial for a comprehensive characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹¹B NMR, is a powerful tool for the structural characterization of boronic acids and their esters.[10][11][12][13][14] It can provide detailed information about the electronic environment of the boron atom and is useful for studying the equilibrium between the boronic acid and its pinanediol ester.[10] While often used qualitatively, ¹¹B NMR can also be employed for quantitative analysis.[10][12]
Key Advantages:
-
Provides detailed structural information.
-
Non-destructive technique.
-
Effective for studying dynamic equilibria in solution.[13]
Challenges:
-
Lower sensitivity compared to mass spectrometry.
-
Can be complex to interpret for mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for purity assessment and quantification.[1] As mentioned in the LC-MS section, the primary challenge is the on-column hydrolysis of the boronate esters.[3][4] Careful method development, including the selection of an appropriate stationary phase and mobile phase composition, is critical for accurate analysis.[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the analysis of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. iltusa.com [iltusa.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment Methods for (R)-Boroleu-(+)-pinanediol-hcl
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (R)-Boroleu-(+)-pinanediol-hcl is a critical step in the synthesis of safe and effective drug products. This chiral boronic acid ester is a key building block in the synthesis of various therapeutic agents.[1] This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for the comprehensive purity assessment of this compound.
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, its application to boronic acid esters like this compound presents significant challenges.[2] These compounds are often prone to hydrolysis and may have limited thermal stability, making direct GC analysis problematic without derivatization.[2] Consequently, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are more commonly employed for the routine purity and stability testing of this intermediate.[1][3]
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed—be it chemical purity, enantiomeric purity, or residual solvent analysis.
| Parameter | GC-MS | HPLC-UV/MS | NMR Spectroscopy |
| Primary Use | Volatile impurity & residual solvent analysis. Potential for chemical purity of thermally stable, volatile derivatives. | Chemical purity, impurity profiling, and stability-indicating assays. | Structural confirmation, identification and quantification of impurities, and enantiomeric purity (with chiral derivatizing agents). |
| Sample Volatility | High volatility required. Derivatization may be necessary for non-volatile compounds. | Not limited by volatility. | Not limited by volatility. |
| Thermal Stability | Requires thermal stability of the analyte or its derivative. | Analysis is performed at or near ambient temperature. | Non-destructive analysis at ambient temperature. |
| Detection Principle | Mass-to-charge ratio of ionized fragments. | UV absorbance or mass-to-charge ratio of the intact molecule. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Molecular weight and fragmentation pattern of volatile components. | Retention time, UV spectrum, and molecular weight of the main component and impurities. | Detailed structural information, quantification of components without a reference standard (qNMR), and diastereomeric ratio. |
| Strengths | High sensitivity and selectivity for volatile compounds. Excellent for residual solvent analysis. | Broad applicability, robust for purity and stability studies.[3][4] | Provides unambiguous structural confirmation and can quantify impurities without the need for specific impurity standards.[5][6][7] |
| Limitations | Potential for on-column degradation or hydrolysis of boronic esters.[2] Limited applicability for non-volatile or thermally labile compounds. | Co-elution of impurities can be a challenge. Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to MS-based methods. Complex spectra may require expert interpretation. |
Experimental Protocols
GC-MS Method for Residual Solvent Analysis
This protocol outlines a general headspace GC-MS method suitable for the determination of residual solvents, a critical purity attribute for pharmaceutical intermediates. Direct GC-MS analysis of this compound for chemical purity is not recommended without extensive method development and derivatization to address its inherent instability.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that is free from the solvents being tested.
-
Seal the vial immediately with a PTFE-faced septum and aluminum cap.
-
Prepare a blank vial containing only the solvent.
-
Prepare a standard vial containing the solvent and known amounts of the expected residual solvents.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Headspace Autosampler Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature of 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
Identify residual solvents in the sample by comparing their retention times and mass spectra with those of the standards.
-
Quantify the amount of each residual solvent using a calibration curve generated from the standards.
HPLC-UV Method for Chemical Purity Assessment
This protocol describes a reversed-phase HPLC method, which is more suitable for the direct analysis of this compound.
1. Sample Preparation:
-
Prepare a diluent of acetonitrile and water (e.g., 50:50 v/v).
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to achieve a final concentration of approximately 1 mg/mL.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.
Workflow for Purity Assessment of this compound
The following diagram illustrates a comprehensive workflow for the purity assessment of a pharmaceutical intermediate like this compound, integrating multiple analytical techniques.
Caption: Workflow for the comprehensive purity assessment of pharmaceutical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Essential Guide to the Safe Disposal of (R)-Boroleu-(+)-pinanediol-HCl
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (R)-Boroleu-(+)-pinanediol-HCl, a chiral boron-containing amino alcohol compound used as a pharmaceutical intermediate.[1] Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area.
Personal Protective Equipment (PPE) Summary
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (Nitrile recommended), Lab coat. | NIOSH-approved respirator with organic vapor cartridges. |
| Disposal & Decontamination | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile recommended), Chemical-resistant apron over a lab coat. | NIOSH-approved respirator with organic vapor and particulate combination cartridges. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile recommended), Chemical-resistant suit or coveralls. | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and hydrochloride salts.
II. Step-by-Step Disposal Protocol
This compound (CAS: 779357-85-6)[2][3] and its associated waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Maintain separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.
-
Label all waste containers as "Hazardous Waste" and include the full chemical name.
-
-
Solid Waste Disposal:
-
Place contaminated solid materials such as gloves, weigh boats, pipette tips, and absorbent paper into a designated solid chemical waste container.
-
-
Liquid Waste and Unused Product Disposal:
-
Hydrolysis and Neutralization: Due to the presence of the pinanediol ester and the hydrochloride salt, a two-step process of hydrolysis followed by neutralization is recommended for liquid waste and unused solutions. This procedure should be performed in a chemical fume hood.
-
Step 3a: Basic Hydrolysis: To break down the boronic ester, slowly add the liquid waste containing this compound to a stirred, dilute basic solution (e.g., 1M sodium hydroxide). This will convert the boronic ester to a more water-soluble boronate salt and cleave the pinanediol.[4] Monitor the pH to ensure it remains basic (pH > 9).
-
Step 3b: Neutralization: After hydrolysis, neutralize the resulting solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid) while stirring.[5] Monitor the pH of the solution using a pH meter or pH paper until it reaches a neutral range (pH 6-8).[5] The reaction is complete when fizzing or bubbling has ceased.[5]
-
-
Collection: Collect the neutralized aqueous solution in a designated hazardous liquid waste container.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: To remove residual boronic acid, wash the glassware with a basic solution (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate). This will convert any remaining boronic acid into a more water-soluble boronate salt.[4] Collect this basic wash as hazardous liquid waste.
-
Final Rinse: Rinse the glassware thoroughly with water. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE for spill cleanup, absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste disposal.
-
-
Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
